5-Bromopyridine-2,3-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBXUHWCODHRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502663 | |
| Record name | 5-Bromo-3-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34206-49-0 | |
| Record name | 5-Bromo-3-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyridine-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromopyridine-2,3-diol physical and chemical properties
An In-depth Technical Guide to 5-Bromopyridine-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a valuable research compound. The information is presented to support its application in chemical synthesis and drug development, with a focus on its properties, synthesis, and reactivity.
Core Physical and Chemical Properties
This compound is a halogenated hydroxypyridine. Its core properties are summarized in the table below. The compound's structure allows for keto-enol tautomerism, where it can exist in equilibrium with its keto form, 5-bromo-3-hydroxy-1H-pyridin-2-one[1]. This equilibrium can be influenced by factors such as solvent, temperature, and pH[1].
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO₂ | [1][2][3] |
| Molecular Weight | 189.99 g/mol | [1][3] |
| CAS Number | 34206-49-0 | [1][2][3] |
| Appearance | Very pale yellow to yellow powder | [2] |
| Melting Point | 249°C | [2] |
| Purity | Typically ≥95% | [1][2] |
| IUPAC Name | 5-bromo-3-hydroxy-1H-pyridin-2-one | [3] |
| Synonyms | 5-Bromo-2,3-dihydroxypyridine | [3] |
| InChI Key | KXBXUHWCODHRHK-UHFFFAOYSA-N | [1][2][3] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons on the pyridine ring, hydroxyl proton signals (which may be broad and exchangeable with D₂O). |
| ¹³C NMR | Carbon signals for the pyridine ring, with carbons attached to the electronegative bromine and oxygen atoms shifted downfield. The SpectraBase database contains a ¹³C NMR spectrum for the precursor, 5-Bromo-2,3-diaminopyridine[4]. |
| IR Spectroscopy | Broad O-H stretching vibrations for the hydroxyl groups (typically around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations for the aromatic ring (around 1400-1600 cm⁻¹), and C-Br stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (189.99 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). |
Synthesis and Reactivity
The synthesis of this compound can be approached through several routes, typically starting from a pre-functionalized pyridine ring[1].
Key Synthetic Pathways:
-
Direct Bromination: This method involves the direct electrophilic bromination of pyridine-2,3-diol. The electron-donating hydroxyl groups at the 2 and 3 positions activate the pyridine ring, directing the incoming bromine electrophile to the C-5 position, which is para to the hydroxyl group at C-2[1].
-
From 2,3-Diamino-5-bromopyridine: This is a more common, multi-step approach that begins with a substituted pyridine. The key final step is the conversion of the two amino groups of 2,3-Diamino-5-bromopyridine into hydroxyl groups. This transformation is typically achieved through diazotization with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting bis-diazonium salt[1].
The overall logic for the multi-step synthesis from 2-aminopyridine is visualized below.
Caption: Synthetic pathway from 2-aminopyridine.
Reactivity: The chemical behavior of this compound is dictated by its functional groups.
-
Hydroxyl Groups: These electron-donating groups enhance the reactivity of the pyridine ring towards electrophilic substitution[1].
-
Bromine Atom: The carbon-halogen bond provides a reactive site for various transformations, such as cross-coupling reactions or nucleophilic substitution, making it a versatile intermediate for introducing further functionalities[1].
-
Tautomerism: The potential for keto-enol tautomerism is a significant aspect of its chemistry, as the two forms can exhibit different physical and chemical properties[1].
Caption: Keto-enol tautomerism of the compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of the direct precursor, 2,3-Diamino-5-bromopyridine, are available and provide insight into the practical chemistry involved.
Protocol 1: Reduction of 2-Amino-5-bromo-3-nitropyridine with Iron [5]
This protocol describes a classic reduction method using reduced iron in an acidic ethanol-water mixture.
-
Reaction Setup: A 100-mL flask is fitted with a reflux condenser.
-
Reagents:
-
2-Amino-5-bromo-3-nitropyridine: 10.9 g (0.05 mole)
-
Reduced iron: 30 g
-
95% Ethanol: 40 mL
-
Water: 10 mL
-
Concentrated Hydrochloric Acid: 0.5 mL
-
-
Procedure:
-
The mixture of reagents is heated on a steam bath for 1 hour.
-
After the reaction, the iron is removed by filtration and washed three times with 10-mL portions of hot 95% ethanol.
-
The filtrate and washings are combined and evaporated to dryness.
-
-
Purification: The dark residue is recrystallized from 50 mL of an appropriate solvent to yield 2,3-Diamino-5-bromopyridine.
Protocol 2: Catalytic Hydrogenation of 2-Amino-3-nitro-5-bromopyridine [6]
This protocol utilizes catalytic hydrogenation for the reduction of the nitro group, which can offer higher purity.
Caption: Workflow for catalytic hydrogenation.
Safety and Handling
This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2][3] |
Recommended Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P264: Wash thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P501: Dispose of contents/container in accordance with local regulations.[2]
References
- 1. This compound | 34206-49-0 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C5H4BrNO2 | CID 12563083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
5-Bromopyridine-2,3-diol CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Bromopyridine-2,3-diol, a valuable heterocyclic compound for research and development. This document outlines its chemical identity, molecular structure, physicochemical properties, and key experimental protocols related to its synthesis and characterization.
Core Data Summary
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 34206-49-0 | [1][2][3] |
| Molecular Formula | C₅H₄BrNO₂ | [1][2][3] |
| Molecular Weight | 189.99 g/mol | [1][2][3] |
| IUPAC Name | 5-bromo-3-hydroxy-1H-pyridin-2-one | [3] |
| Synonyms | 5-Bromo-2,3-dihydroxypyridine, 5-Bromo-2,3-pyridinediol | [3] |
| Appearance | Very pale yellow to yellow powder | [2] |
| Melting Point | 249 °C | [2] |
| InChI Key | KXBXUHWCODHRHK-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=C(C(=O)NC=C1Br)O | [3] |
Molecular Structure and Tautomerism
This compound exists in tautomeric forms. The diol form (this compound) is in equilibrium with its keto-enol tautomer, 5-bromo-3-hydroxy-2(1H)-pyridone. The IUPAC name provided by PubChem, 5-bromo-3-hydroxy-1H-pyridin-2-one, reflects this keto-enol form, which is often the more stable tautomer for 2- and 3-hydroxypyridines.[3]
The structural representation is as follows:
Caption: Tautomeric equilibrium of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic strategy for this compound involves the conversion of the amino groups of a precursor, 2,3-Diamino-5-bromopyridine, into hydroxyl groups.[1] Below is a detailed protocol for the synthesis of this key precursor.
Synthesis of 2,3-Diamino-5-bromopyridine
This procedure is adapted from a documented reduction of 2-amino-3-nitro-5-bromopyridine.[4][5]
Materials:
-
2-amino-3-nitro-5-bromopyridine
-
Isopropanol
-
Water
-
Ammonium chloride (NH₄Cl)
-
Iron powder (Fe)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-3-nitro-5-bromopyridine (3 g) in a solvent mixture of isopropanol (56 mL) and water (28 mL).[5]
-
To this solution, add ammonium chloride (1.47 g) and iron powder (2.31 g).[5]
-
Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[5]
-
Filter the mixture to remove insoluble iron residues.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with a saturated brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-diamino-5-bromopyridine.[5]
Conversion to this compound:
The subsequent conversion of the diamino precursor to the diol can be achieved through diazotization of the amino groups followed by hydrolysis. A general procedure for such a transformation is outlined below.
Conceptual Steps:
-
Diazotization: The 2,3-diamino-5-bromopyridine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures to form the corresponding bis-diazonium salt.
-
Hydrolysis: The bis-diazonium salt is then carefully heated in an aqueous solution. The diazonium groups are excellent leaving groups (as N₂) and are displaced by hydroxyl groups from the water, yielding this compound.
A visual representation of this synthetic workflow is provided below.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides valuable information about its functional groups.
Experimental Setup:
-
Instrument: Perkin Elmer spectrophotometer model-52 or equivalent.
-
Sample Preparation: The sample is prepared as a KBr pellet.
-
Spectral Range: 400-4000 cm⁻¹.
Characteristic IR Absorptions:
-
O-H Stretching: A broad band is expected in the region of 3200-3400 cm⁻¹ due to hydrogen-bonded hydroxyl groups.
-
N-H Stretching: Due to the tautomeric keto-enol form, an N-H stretching vibration may be observed around 3270 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. For this compound, bands have been reported at 3105 cm⁻¹ and 3115 cm⁻¹.
-
N-H Bending: An N-H in-plane bending mode has been assigned to a band at 1680 cm⁻¹.
-
C=O Stretching: The keto tautomer will exhibit a strong C=O stretching absorption. For comparison, ketones typically show a C=O stretch around 1715 cm⁻¹.
-
C-O Stretching: C-O stretching vibrations are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.
Safety and Handling
This compound is intended for research use only.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety practices, including the use of personal protective equipment, should be followed. The compound is associated with a "Warning" signal word.[2]
Applications in Research
As a substituted pyridine, this compound is a versatile building block in medicinal chemistry and materials science. The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki coupling, to introduce further molecular complexity.[6] The diol functionality offers sites for further derivatization and can influence the compound's solubility and biological activity. Pyridine-based structures are integral to many pharmaceuticals and agrochemicals.
References
- 1. This compound | 34206-49-0 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C5H4BrNO2 | CID 12563083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2,3-Diamino-5-bromopyridine | 38875-53-5 [chemicalbook.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
An In-depth Technical Guide to the Synthesis of 5-Bromopyridine-2,3-diol from 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a multi-step synthesis for producing 5-Bromopyridine-2,3-diol, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-aminopyridine. The described synthetic route involves a sequence of bromination, nitration, reduction, and sequential diazotization followed by hydrolysis. This document furnishes detailed experimental protocols, quantitative data summarized in tabular format for clarity, and visual representations of the synthetic pathway and experimental workflows to ensure reproducibility and aid in laboratory implementation.
Overall Synthetic Pathway
The synthesis of this compound from 2-aminopyridine is a four-step process. The initial step involves the electrophilic bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. This intermediate is then nitrated at the 3-position to afford 2-amino-5-bromo-3-nitropyridine. Subsequently, the nitro group is reduced to an amino group, yielding 2,3-diamino-5-bromopyridine. The final step involves a sequential diazotization of the two amino groups, followed by hydrolysis to furnish the target compound, this compound.
Caption: Multi-step synthesis of this compound.
Detailed Synthesis Steps and Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
The initial step is the regioselective bromination of 2-aminopyridine at the 5-position. Several methods can be employed for this transformation. A common and effective method utilizes bromine in acetic acid.
Experimental Protocol:
In a well-ventilated fume hood, a solution of 2-aminopyridine (282 g, 3.0 moles) in 500 mL of glacial acetic acid is prepared in a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. The solution is cooled to below 20°C in an ice bath. A solution of bromine (480 g, 3.0 moles) in 300 mL of acetic acid is added dropwise with vigorous stirring over one hour. The temperature is maintained below 20°C for the first half of the addition, then allowed to rise to 50°C. After the addition is complete, the mixture is stirred for an additional hour. The reaction mixture is then diluted with 750 mL of water. The solution is transferred to a 5-L beaker and neutralized with stirring and cooling by the addition of approximately 1.2 L of 40% sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water until the washings are free of bromide ions, and dried at 110°C. The crude product is further purified by washing with hot petroleum ether to remove any 2-amino-3,5-dibromopyridine byproduct.[1]
| Reagent/Parameter | Value |
| 2-Aminopyridine | 282 g (3.0 mol) |
| Bromine | 480 g (3.0 mol) |
| Acetic Acid | 800 mL |
| Reaction Temperature | <20°C to 50°C |
| Reaction Time | 2 hours |
| Yield | 62-67% |
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
The intermediate, 2-amino-5-bromopyridine, is subsequently nitrated at the 3-position.
Experimental Protocol:
In a 1-L three-necked flask immersed in an ice bath and equipped with a mechanical stirrer, dropping funnel, and thermometer, 500 mL of concentrated sulfuric acid (sp. gr. 1.84) is placed. 2-Amino-5-bromopyridine (86.5 g, 0.5 mole) is added portion-wise, ensuring the temperature does not exceed 5°C. To this solution, 26 mL of 95% nitric acid (0.57 mole) is added dropwise with stirring at 0°C. The mixture is stirred at 0°C for one hour, at room temperature for one hour, and then at 50-60°C for one hour. The reaction mixture is cooled and poured onto 5 L of ice. Neutralization is achieved by the addition of 1350 mL of 40% sodium hydroxide solution. The precipitated yellow product is collected by filtration, washed with water, and dried.[1]
| Reagent/Parameter | Value |
| 2-Amino-5-bromopyridine | 86.5 g (0.5 mol) |
| Conc. Sulfuric Acid | 500 mL |
| 95% Nitric Acid | 26 mL (0.57 mol) |
| Reaction Temperature | 0°C to 60°C |
| Reaction Time | 3 hours |
| Yield | 78-85% |
Step 3: Synthesis of 2,3-Diamino-5-bromopyridine
The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group to yield 2,3-diamino-5-bromopyridine.
Experimental Protocol:
A 100-mL flask fitted with a reflux condenser is charged with 2-amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mole), 30 g of reduced iron powder, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid. The mixture is heated on a steam bath for one hour. After this period, the iron is removed by filtration and washed with hot 95% ethanol (3 x 10 mL). The combined filtrate and washings are evaporated to dryness. The dark residue is recrystallized from 50 mL of water with the addition of 1 g of activated carbon.[1]
| Reagent/Parameter | Value |
| 2-Amino-5-bromo-3-nitropyridine | 10.9 g (0.05 mol) |
| Reduced Iron | 30 g |
| 95% Ethanol | 40 mL |
| Water | 10 mL |
| Conc. Hydrochloric Acid | 0.5 mL |
| Reaction Time | 1 hour |
| Yield | 69-76% |
Step 4: Synthesis of this compound via Sequential Diazotization and Hydrolysis
Proposed Experimental Protocol:
-
Part A: Diazotization of the 3-amino group and hydrolysis to 2-amino-5-bromo-3-hydroxypyridine. In a three-necked flask, 2,3-diamino-5-bromopyridine (9.4 g, 0.05 mol) is dissolved in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid, cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (3.8 g, 0.055 mol) in 15 mL of water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for 30 minutes at this temperature. The cold diazonium salt solution is then slowly added to a boiling solution of 50 mL of water and 5 mL of concentrated sulfuric acid. The mixture is refluxed for 30 minutes. After cooling, the solution is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-amino-5-bromo-3-hydroxypyridine.
-
Part B: Diazotization of the 2-amino group and hydrolysis to this compound. The crude 2-amino-5-bromo-3-hydroxypyridine from the previous step is dissolved in a mixture of 60 mL of 10% sulfuric acid and cooled to 0-5°C. A solution of sodium nitrite (3.5 g, 0.051 mol) in 12 mL of water is added dropwise, keeping the temperature below 5°C. After stirring for 30 minutes, the diazonium salt solution is added portion-wise to 100 mL of boiling water. The mixture is heated for an additional 15 minutes. Upon cooling, the product may precipitate. The crude product can be collected by filtration or extracted with a suitable organic solvent. Purification can be achieved by recrystallization from water or an ethanol/water mixture.
| Reagent/Parameter (Part A) | Value |
| 2,3-Diamino-5-bromopyridine | 9.4 g (0.05 mol) |
| Sodium Nitrite | 3.8 g (0.055 mol) |
| Sulfuric Acid | 15 mL |
| Estimated Yield | ~40-50% |
| Reagent/Parameter (Part B) | Value |
| 2-Amino-5-bromo-3-hydroxypyridine | ~4.7 g (0.025 mol, theoretical) |
| Sodium Nitrite | 3.5 g (0.051 mol) |
| 10% Sulfuric Acid | 60 mL |
| Estimated Yield | ~50-60% |
Characterization of this compound
| Property | Value |
| Molecular Formula | C5H4BrNO2 |
| Molecular Weight | 189.99 g/mol [5][6] |
| Appearance | Solid |
| Purity (typical) | 95%[5] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for O-H stretching (broad, ~3200-3400 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), and C=C/C=N aromatic ring vibrations (~1400-1600 cm⁻¹). A strong band around 1680 cm⁻¹ may be observed, suggesting a tautomeric pyridinone structure in the solid state.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show two distinct signals for the two aromatic protons on the pyridine ring. Detailed public-domain spectral data with specific chemical shifts and coupling constants is not extensively reported.[5]
-
¹³C NMR: The spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring.
-
-
Mass Spectrometry (MS): An experimental mass spectrum is not widely available in the literature. However, the mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of approximately equal intensity, which is indicative of the presence of a single bromine atom.[5]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the diazotization and hydrolysis step, which is the most complex part of the synthesis.
Caption: Workflow for Diazotization and Hydrolysis.
Conclusion
The synthesis of this compound from 2-aminopyridine is a feasible, albeit multi-step, process that provides access to a valuable building block for pharmaceutical and materials science research. This guide offers detailed protocols for each step, consolidating information from various sources to provide a clear and actionable synthetic strategy. While the final diazotization and hydrolysis steps are based on established chemical principles due to a lack of a specific published procedure, the provided protocol serves as a strong starting point for researchers. Careful control of reaction conditions, particularly temperature during the nitration and diazotization steps, is crucial for achieving good yields and purity.
References
- 1. byjus.com [byjus.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. This compound | 34206-49-0 | Benchchem [benchchem.com]
- 6. This compound | C5H4BrNO2 | CID 12563083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Spectroscopic Profile of 5-Bromopyridine-2,3-diol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromopyridine-2,3-diol (Molecular Formula: C₅H₄BrNO₂, Molecular Weight: 189.99 g/mol ).[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the characterization of this compound. While experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are not widely published, this guide presents available experimental Infrared (IR) spectroscopy data and provides a detailed predictive analysis for NMR and MS based on established principles and data from analogous structures.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
Experimental data obtained from a published study on the infrared absorption spectra of 5-bromo-2,3-dihydroxy pyridine.
| Wavenumber (cm⁻¹) | Assignment |
| 3115 | C-H Stretching |
| 3105 | C-H Stretching |
| 1680 | C=O Stretching |
| 570 | C=O In-plane Bending |
Table 2: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~10.0 - 12.0 | Broad Singlet | 1H | OH (at C2 or C3) | Phenolic protons are typically broad and downfield. |
| ~9.0 - 10.0 | Broad Singlet | 1H | OH (at C3 or C2) | The second phenolic proton, potentially exchanging. |
| ~7.5 - 8.0 | Doublet | 1H | H4 | Aromatic proton adjacent to the bromine atom. |
| ~7.0 - 7.5 | Doublet | 1H | H6 | Aromatic proton adjacent to the nitrogen atom. |
Table 3: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 170 | C2 | Carbon bearing a hydroxyl group and adjacent to nitrogen. |
| ~145 - 155 | C3 | Carbon bearing a hydroxyl group. |
| ~140 - 150 | C6 | Aromatic CH carbon adjacent to nitrogen. |
| ~125 - 135 | C4 | Aromatic CH carbon. |
| ~110 - 120 | C5 | Carbon attached to the bromine atom. |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment | Rationale |
| 189/191 | [M]⁺ | Molecular ion peak, showing a characteristic 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.[1] |
| 110 | [M - Br]⁺ | Loss of the bromine radical. |
| 82 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |
Experimental Protocols
Infrared (IR) Spectroscopy
The reported infrared absorption spectrum of 5-bromo-2,3-dihydroxy pyridine was recorded on a Perkin Elmer spectrophotometer model-52 in the region of 400-4000 cm⁻¹. The sample was prepared using the KBr pellet technique. This involves mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent disk through which the IR beam is passed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ (0.5-0.7 mL), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. ¹H NMR spectra would typically be recorded with 16-32 scans, while ¹³C NMR spectra would require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Chemical shifts would be referenced to the residual solvent peak.
Mass Spectrometry (MS) (General Protocol)
Mass spectra could be obtained using an Electrospray Ionization (ESI) or Electron Ionization (EI) source. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. ESI is a soft ionization technique that would likely show the protonated molecule [M+H]⁺. For EI, a solid probe would be used to introduce the sample, and the resulting fragmentation pattern would provide information about the molecule's structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its fragments.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.
Caption: Figure 1. A generalized workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.
References
In-Depth Technical Guide to 5-Bromopyridine-2,3-diol: Solubility and Stability Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Bromopyridine-2,3-diol
This compound is a halogenated pyridinediol derivative. The pyridine ring is a common scaffold in medicinal chemistry, and the presence of hydroxyl and bromo substituents suggests potential for diverse biological activities.[1][2][3][4][5] Brominated pyridines, for instance, have been investigated for their potential as therapeutic agents.[1][2] The diol functionality can influence aqueous solubility and participate in hydrogen bonding, a key interaction in biological systems. Understanding the solubility and stability of this compound is a fundamental prerequisite for its investigation in any research and development context, from medicinal chemistry to materials science.
Physicochemical Properties (Known and Predicted):
While extensive experimental data is lacking, some basic properties can be found in chemical databases.[6][7][8] The pKa of the hydroxyl groups is a critical parameter influencing solubility and stability, particularly in aqueous media at different pH values. While not experimentally determined for this specific molecule, the pKa can be estimated based on related structures.[9][10][11][12]
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[13][14][15][16] The following sections outline protocols to determine the solubility of this compound in various solvents.
Recommended Solvents for Solubility Screening
A comprehensive solubility profile should be established in a range of solvents with varying polarities. This data is crucial for selecting appropriate vehicles for in vitro and in vivo studies, as well as for developing purification and formulation strategies.
| Solvent Class | Examples | Relevance |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | Assessment of solubility in acidic environments. |
| pH 4.5 (Acetate Buffer) | Representative of the small intestine environment. | |
| pH 6.8 (Phosphate Buffer, Simulated Intestinal Fluid) | Key for predicting oral absorption. | |
| pH 7.4 (Phosphate Buffered Saline, PBS) | Physiological pH for in vitro assays. | |
| Polar Protic Solvents | Water, Ethanol, Methanol, Isopropanol (IPA) | Common solvents for formulation and analysis. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Used for stock solutions and in vitro screening. |
| Non-Polar Solvents | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Relevant for organic synthesis and extraction. |
| Co-solvent Systems | Ethanol/Water, PEG 400/Water, DMSO/Water | Can enhance the solubility of poorly soluble compounds. |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[15][16]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Prepare a calibration curve of the compound in each solvent to ensure accurate quantification.
-
Data Presentation:
The solubility data should be presented in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| pH 1.2 Buffer | 25 | |||
| pH 7.4 Buffer | 25 | |||
| Water | 25 | |||
| Ethanol | 25 | |||
| DMSO | 25 | |||
| ... | ... |
Experimental Workflow for Solubility Determination
Experimental workflow for thermodynamic solubility determination.
Stability Profile of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound, identifying potential degradation products, and developing stability-indicating analytical methods.[17][18][19][20][21][22][23]
Forced Degradation (Stress Testing) Protocol
The following conditions are recommended for the forced degradation of this compound. The goal is to achieve 5-20% degradation of the parent compound.[19][21]
| Stress Condition | Reagents and Conditions | Typical Time Points for Analysis |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl at RT, 60°C | 0, 2, 6, 24, 48 hours |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH at RT, 60°C | 0, 2, 6, 24, 48 hours |
| Oxidative Degradation | 3% H₂O₂, 30% H₂O₂ at RT | 0, 2, 6, 24 hours |
| Thermal Degradation | Solid state at 60°C, 80°C; Solution at 60°C | 1, 3, 7, 14 days |
| Photostability | ICH Q1B conditions (UV and visible light) | As per ICH guidelines |
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents for each stress condition.
-
Stress Application: Expose the samples to the conditions outlined in the table above.
-
Time-Point Sampling: At each specified time point, withdraw an aliquot of the sample.
-
Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative degradation, the reaction may be quenched if necessary.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from its degradation products, ensuring accurate quantification of stability.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A gradient from 5% to 95% B over 20-30 minutes is a good starting point. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV-Vis spectral scan of this compound (likely in the 220-300 nm range) |
| Injection Volume | 5-20 µL |
Method Validation: The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[24][25][26][27]
Experimental Workflow for Forced Degradation Studies
Workflow for conducting forced degradation studies.
Data Interpretation and Reporting
The results of the solubility and stability studies should be compiled into a comprehensive report.
-
Solubility Report: Should include the quantitative solubility data in the tables as shown above, along with the experimental conditions and analytical methods used.
-
Stability Report: Should detail the percentage of degradation of this compound under each stress condition over time. Chromatograms from the stability-indicating HPLC method should be included, showing the separation of the parent peak from any degradation products. The report should also propose potential degradation pathways based on the identified degradants.
By following the detailed protocols outlined in this guide, researchers can generate the necessary solubility and stability data to support the further development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ijsdr.org [ijsdr.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H4BrNO2 | CID 12563083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 34206-49-0 | Benchchem [benchchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. biopharminternational.com [biopharminternational.com]
- 18. acdlabs.com [acdlabs.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medcraveonline.com [medcraveonline.com]
- 23. rjptonline.org [rjptonline.org]
- 24. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 25. japsonline.com [japsonline.com]
- 26. ijpsm.com [ijpsm.com]
- 27. ricerca.unich.it [ricerca.unich.it]
Unveiling the Antiviral Potential of 5-Bromopyridine-2,3-diol Derivatives: A Technical Guide
For Immediate Release
A comprehensive analysis of the biological activity of 5-Bromopyridine-2,3-diol and its derivatives reveals a promising avenue for the development of novel antiviral therapeutics, particularly targeting influenza virus. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
At the core of its biological activity, this compound has been identified as an inhibitor of the influenza virus PA endonuclease, a critical enzyme for viral replication. The compound, also identified in crystallographic studies as 5-bromo-3-hydroxypyridin-2(1H)-one, effectively binds to the active site of this enzyme, preventing it from cleaving host pre-mRNAs, a process known as "cap-snatching" that is essential for the initiation of viral transcription.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against the influenza endonuclease has been quantified through rigorous biochemical assays. The following table summarizes the key quantitative data obtained from these studies.
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound (Ligand ID: 27Y) | Influenza A virus (H1N1) PA Endonuclease | FRET-based Endonuclease Assay | 25 |
Table 1: Inhibitory activity of this compound against influenza PA endonuclease.
Mechanism of Action: Targeting Influenza Endonuclease
The primary mechanism through which this compound exerts its antiviral effect is by directly inhibiting the endonuclease activity of the influenza virus polymerase acidic (PA) protein. This inhibition is achieved through the chelation of essential metal ions, typically manganese (Mn2+), within the enzyme's active site. By binding to these metal ions, the compound prevents the enzyme from adopting its catalytically active conformation, thereby blocking the cleavage of host cell pre-mRNAs. This "cap-snatching" process is a prerequisite for the synthesis of viral mRNAs, and its inhibition effectively halts viral replication.
Figure 1: Mechanism of influenza virus replication inhibition by this compound.
Experimental Protocols
The following provides a detailed methodology for the key experiment used to determine the inhibitory activity of this compound derivatives against influenza PA endonuclease.
FRET-based Influenza Endonuclease Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic RNA substrate by the influenza PA endonuclease.
Materials:
-
Recombinant influenza PA endonuclease (N-terminal domain)
-
FRET-labeled RNA substrate (e.g., a 15-nucleotide RNA with a 5'-fluorescein and a 3'-quencher)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MnCl₂, 5 mM DTT, 0.01% Triton X-100
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant PA endonuclease and the FRET-labeled RNA substrate in assay buffer to their optimal working concentrations.
-
Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted test compound solution. b. Add 10 µL of the diluted PA endonuclease solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme. d. Initiate the reaction by adding 5 µL of the FRET-labeled RNA substrate to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm) at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis: a. Calculate the initial reaction rates from the linear phase of the fluorescence increase. b. Plot the reaction rates against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Figure 2: Experimental workflow for the FRET-based influenza endonuclease inhibition assay.
Conclusion
The demonstrated activity of this compound derivatives against influenza PA endonuclease positions this chemical scaffold as a valuable starting point for the development of new antiviral drugs. The provided data and protocols offer a solid foundation for further research into the structure-activity relationships and optimization of these compounds to enhance their potency and pharmacokinetic properties. Future studies should focus on synthesizing and evaluating a broader range of derivatives to explore the chemical space around this promising core structure.
Potential research applications of substituted pyridinediols
An In-depth Technical Guide to the Research Applications of Substituted Pyridinediols
Introduction
Substituted pyridinediols, aromatic heterocyclic compounds featuring a pyridine core with two hydroxyl substituents, represent a versatile and highly functional scaffold in modern chemical research. A crucial characteristic of these molecules is their existence in tautomeric equilibrium with their corresponding hydroxypyridone forms. This property, combined with the capacity for extensive substitution on the pyridine ring, allows for the fine-tuning of their physicochemical properties, including lipophilicity, hydrogen bonding capability, and electronic character.[1][2] Consequently, substituted pyridinediols and their tautomers have emerged as "privileged scaffolds" in drug discovery and have found significant applications in materials science and catalysis.[3][4][5]
This technical guide provides a comprehensive overview of the current and potential research applications of substituted pyridinediols, with a focus on their roles in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key concepts.
Medicinal Chemistry and Drug Development
The pyridine ring is one of the most prevalent heterocyclic structures in approved pharmaceuticals, highlighting its importance in biological systems.[6][7] Substituted pyridinediols, often in their pyridone form, are particularly effective as they can act as both hydrogen bond donors and acceptors, mimicking peptide bonds and interacting with a wide array of biological targets.[1][3][8]
Enzyme Inhibition
The inhibition of enzymes is a primary strategy for treating a multitude of diseases, from cancer to metabolic disorders.[9] Pyridinediol derivatives have been successfully developed as potent inhibitors for several classes of enzymes.
-
Kinase Inhibitors: Many pyridinone-containing molecules act as kinase inhibitors by binding to the ATP-binding site, a mechanism facilitated by their hydrogen bonding capabilities.[1][3] For instance, certain pyrrolo[3,2-c]pyridine derivatives have shown high potency against FMS kinase, a target in inflammatory diseases and cancer.[9]
-
Cholinesterase Inhibitors: In the context of neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) is a key therapeutic approach. Pyridine derivatives bearing a carbamate function have been synthesized and identified as highly potent inhibitors of human AChE (hAChE).[10]
-
Other Enzyme Targets: The versatility of the scaffold allows it to target a broad range of enzymes. Pyridine derivatives have been investigated as inhibitors of α-glucosidase and α-amylase for diabetes management, carbonic anhydrase, and phosphodiesterase 5 (PDE5) for erectile dysfunction.[9][11][12]
The following diagram illustrates a generic kinase signaling pathway that is often targeted by pyridinediol-based inhibitors.
Table 1: Quantitative Data for Pyridine-Based Enzyme Inhibitors
| Compound Class | Target Enzyme | Compound Example | Inhibition Value (IC₅₀/Kᵢ) | Reference |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | Compound 1r | IC₅₀ = 30 nM | [9] |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | Compound 1e | IC₅₀ = 60 nM | [9] |
| Pyridine Carbamates | Human Acetylcholinesterase (hAChE) | Carbamate 8 | IC₅₀ = 0.153 µM | [10] |
| Pyridine Carbamates | Human Butyrylcholinesterase (hBChE) | Carbamate 11 | IC₅₀ = 0.828 µM | [10] |
| 3H-Pyrazol-3-ones | Human Carbonic Anhydrase I (hCA I) | P1-7 Series | Kᵢ = 17.4 - 40.7 nM | [9] |
| 3H-Pyrazol-3-ones | Human Carbonic Anhydrase II (hCA II) | P1-7 Series | Kᵢ = 16.1 - 55.2 nM | [9] |
| Pyridine-tricarbohydrazides | α-glucosidase | Compound 7 | IC₅₀ = 25.49 µM | [11] |
| Pyridoxal (Vitamin B6) | α-amylase | Pyridoxal | IC₅₀ = 10.87 mg/mL | [11] |
| Pyrrolo[2,3-b]pyridines | NPP1 | Compound 42 | IC₅₀ = 0.80 µM | [11] |
| Pyrrolo[2,3-b]pyridines | NPP3 | Compound 43 | IC₅₀ = 0.55 µM | [11] |
Antibacterial and Antiviral Agents
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted pyridines have shown promise in this area.[13] Oxazolidinones featuring a (pyridin-3-yl)phenyl moiety exhibit excellent activity against Gram-positive bacteria, including linezolid-resistant strains.[14] The substitution pattern on the pyridine ring is critical for modulating both antibacterial efficacy and safety profiles, such as reducing inhibition of monoamine oxidase A (MAO-A).[14] Furthermore, computational studies have identified pyridine derivatives as potential inhibitors of key enzymes in viruses like SARS-CoV-2, suggesting a role in developing new antiviral therapies.[15]
The workflow for discovering and developing such agents often follows a standardized screening process.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. Substituted pyrazolopyridines as potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 5-Bromopyridine-2,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyridine-2,3-diol is a heterocyclic compound of interest in medicinal chemistry. Structural similarities to endogenous catechols and related inhibitors strongly suggest that its primary mechanism of action involves the inhibition of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolic pathway of catecholamine neurotransmitters. This technical guide provides a comprehensive overview of the presumed mechanism of action of this compound as a COMT inhibitor, detailed experimental protocols for its investigation, and a framework for data analysis and visualization. While specific inhibitory constants for this compound are not widely published, this guide equips researchers with the necessary methodologies to determine these values and further explore its pharmacological profile.
Core Mechanism of Action: Catechol-O-Methyltransferase (COMT) Inhibition
Catechol-O-methyltransferase (COMT) is a pivotal enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates. This process, known as O-methylation, is crucial for the metabolic inactivation of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, the bioavailability of these neurotransmitters can be increased, a therapeutic strategy employed in the management of conditions like Parkinson's disease, where dopamine levels are depleted.
This compound, possessing a dihydroxypyridine scaffold, is a structural analog of catechol. This mimicry allows it to bind to the active site of COMT, likely in a competitive manner with respect to the catechol substrate, thereby preventing the methylation and subsequent degradation of endogenous catecholamines.
Signaling Pathway
The inhibitory action of this compound on COMT directly impacts catecholamine signaling pathways. By preventing the breakdown of catecholamines, their concentrations in the synaptic cleft and periphery are elevated, leading to prolonged activation of adrenergic and dopaminergic receptors.
An In-depth Technical Guide to 5-Bromopyridine-2,3-diol: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromopyridine-2,3-diol, a halogenated pyridinediol of interest in synthetic and medicinal chemistry. This document details the historical context of its discovery, outlines established synthetic pathways with detailed experimental protocols, and presents a thorough characterization of its physicochemical and spectroscopic properties. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyridine derivatives and for drug development professionals exploring new chemical entities.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The introduction of hydroxyl and halogen functional groups can significantly modulate the electronic properties, binding interactions, and metabolic stability of the pyridine ring. This compound, in particular, presents a unique combination of a bromine atom, a potential site for further functionalization via cross-coupling reactions, and two hydroxyl groups that can participate in hydrogen bonding and other interactions with biological targets. While its direct biological applications are not yet extensively documented in publicly available literature, its structural motifs are present in molecules with diverse biological activities, including potential roles as enzyme inhibitors or intermediates in the synthesis of more complex bioactive compounds. This guide aims to consolidate the current knowledge on this compound to facilitate its application in research and development.
Discovery and History
The initial synthesis and characterization of this compound are not prominently documented in readily accessible scientific literature, suggesting it may have been first prepared as an intermediate in a larger synthetic effort or its discovery predates widespread digital indexing of chemical literature. The synthetic routes leading to this compound are logical extensions of established pyridine chemistry, primarily involving the functionalization of pre-existing pyridine rings. Key precursors such as 2-aminopyridine have been central to the synthesis of a wide array of substituted pyridines for over a century. The development of methods for the selective bromination and subsequent elaboration of the pyridine core has paved the way for the synthesis of compounds like this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNO₂ | [1] |
| Molecular Weight | 189.99 g/mol | [1] |
| Appearance | Very pale yellow to yellow powder | [2] |
| Melting Point | 249 °C | [2] |
| CAS Number | 34206-49-0 | [3] |
| IUPAC Name | 5-bromo-3-hydroxy-1H-pyridin-2-one | [1] |
Synthesis
The synthesis of this compound is a multi-step process that typically commences with the readily available starting material, 2-aminopyridine. The overall synthetic strategy involves the sequential introduction of the bromo and hydroxyl functionalities onto the pyridine ring. A common pathway proceeds through the formation of 2-amino-5-bromopyridine, followed by nitration, reduction, and finally diazotization and hydrolysis to yield the target diol.
Logical Workflow for the Synthesis of this compound
Experimental Protocols
This procedure is adapted from Organic Syntheses.
Materials:
-
2-Aminopyridine
-
Acetic acid
-
Bromine
-
40% Sodium hydroxide solution
-
Petroleum ether (b.p. 60-80 °C)
Procedure:
-
In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid.
-
Cool the solution to below 20 °C in an ice bath.
-
Add a solution of 480 g (154 ml, 3.0 moles) of bromine in 300 ml of acetic acid dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20 °C initially, allowing it to rise to 50 °C after about half of the bromine has been added.
-
After the addition is complete, stir the mixture for 1 hour.
-
Dilute the mixture with 750 ml of water to dissolve the precipitated hydrobromide.
-
Transfer the contents to a 5-liter beaker and neutralize with stirring and cooling by adding 1.2 liters of 40% sodium hydroxide solution.
-
Collect the precipitated product by filtration, wash with water until the washings are free of ionic bromide, and dry at 110 °C.
-
To remove the 2-amino-3,5-dibromopyridine impurity, wash the dried product with three 500-ml portions of hot petroleum ether (b.p. 60–80 °C).
-
The resulting 2-amino-5-bromopyridine is sufficiently pure for the next step.
This procedure is adapted from Organic Syntheses.
Materials:
-
2-Amino-5-bromopyridine
-
Sulfuric acid (sp. gr. 1.84)
-
95% Nitric acid
-
Ice
-
40% Sodium hydroxide solution
Procedure:
-
In a 1-liter three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, condenser, and thermometer, add 500 ml of sulfuric acid.
-
Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that keeps the temperature below 5 °C.
-
Add 26 ml (39 g, 0.57 mole) of 95% nitric acid dropwise with stirring at 0 °C.
-
Stir the mixture at 0 °C for 1 hour, at room temperature for 1 hour, and then at 50–60 °C for 1 hour.
-
Cool the flask and pour the contents onto 5 liters of ice.
-
Neutralize the solution with 1350 ml of 40% sodium hydroxide solution.
-
Collect the precipitated product by filtration, wash with water, and dry.
This procedure is adapted from a published method.[4]
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Phosphoric acid
-
Ethanol
-
Saturated hydrochloric acid in ethanol
-
Concentrated hydrochloric acid
-
10% Raney-Ni
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 15.0 g (0.075 mol) of 2-amino-3-nitro-5-bromopyridine in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and then cool to 25 °C.[4]
-
Sequentially add saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[4]
-
Transfer the mixture to a 500 mL high-pressure reactor and adjust the pressure to 1 MPa with hydrogen.[4]
-
Heat the reactor to approximately 50 °C. The reaction is complete when the pressure no longer decreases.[4]
-
Cool the reactor, discharge the contents, and filter the reaction mixture. Wash the filter cake with 50 mL of ethanol.[4]
-
Pour the filtrate into a mixture of THF and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store in a refrigerator overnight.[4]
-
Remove the solvent by rotary evaporation, filter the resulting solid, and dry to obtain 2,3-Diamino-5-bromopyridine.[4]
While a specific, detailed experimental protocol for the diazotization and subsequent hydrolysis of 2,3-diamino-5-bromopyridine to this compound is not extensively reported in the searched literature, the general procedure involves the following steps. Researchers should optimize these conditions for safety and yield.
General Procedure (Requires Optimization):
-
Diazotization: Dissolve 2,3-diamino-5-bromopyridine in a cold aqueous acidic solution (e.g., H₂SO₄ or HCl). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature. The formation of the bis-diazonium salt is expected.
-
Hydrolysis: After the diazotization is complete, slowly heat the reaction mixture. The diazonium groups are unstable and will be displaced by hydroxyl groups upon heating in an aqueous solution, releasing nitrogen gas. Careful temperature control is crucial to avoid side reactions.
-
Work-up and Purification: After the evolution of nitrogen gas ceases, cool the reaction mixture. The product, this compound, may precipitate upon cooling or require extraction with a suitable organic solvent. The crude product should then be purified, for example, by recrystallization from an appropriate solvent system.
Spectroscopic and Analytical Data
Detailed public-domain spectral data for this compound is not extensively reported.[3] However, based on its structure and data from related compounds, the expected spectroscopic features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the two hydroxyl protons.[3] The ¹³C NMR spectrum would provide information on the carbon framework.
Expected ¹H NMR Data (Predicted):
-
Signals for two protons on the pyridine ring.
-
Signals for two hydroxyl protons (which may be broad and their chemical shift can be dependent on solvent and concentration).
Expected ¹³C NMR Data (Predicted):
-
Five distinct signals for the carbon atoms of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Expected IR Data:
-
Broad O-H stretching vibrations for the hydroxyl groups.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
C-Br stretching vibration.
Mass Spectrometry (MS)
In a mass spectrometry experiment, this compound would be expected to produce a molecular ion peak.[3] A key feature would be the characteristic isotopic pattern of bromine.
Expected Mass Spectrum Data:
-
A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.[3]
Potential Applications and Future Directions
While specific biological activities for this compound are not yet well-defined in the literature, its structure suggests several potential avenues for research and application in drug discovery. The dihydroxypyridine core is a feature in various biologically active molecules. Furthermore, the bromine atom serves as a versatile handle for synthetic elaboration through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.
Potential Research Workflow
Future research should focus on the comprehensive biological evaluation of this compound and its derivatives. Elucidation of its mechanism of action and identification of its molecular targets could unveil novel therapeutic opportunities. Furthermore, the development of more efficient and scalable synthetic routes will be crucial for its broader application in the scientific community.
Conclusion
This compound is a functionalized pyridine with potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed account of its synthesis, starting from readily available precursors, and has outlined its key physicochemical and expected spectroscopic properties. While its full biological potential remains to be explored, the synthetic versatility and structural features of this compound make it a promising scaffold for the development of novel bioactive molecules. The provided experimental protocols and characterization data serve as a solid foundation for researchers to further investigate and utilize this compound in their scientific endeavors.
Hazard Information
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
The Pivotal Role of 5-Bromopyridine-2,3-diol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Bromopyridine-2,3-diol, a heterocyclic compound with significant potential in medicinal chemistry. While direct biological applications and extensive quantitative data for this specific molecule are not widely documented in public literature, its structural features, particularly the presence of a bromine atom on the pyridine ring, make it a valuable scaffold and synthetic intermediate in the design and synthesis of novel therapeutic agents. This document will delve into its synthesis, chemical properties, and its prospective role in drug discovery, supported by detailed experimental methodologies and visual representations of synthetic pathways.
Core Compound Properties
This compound is a functionalized pyridine derivative with the molecular formula C₅H₄BrNO₂ and a molecular weight of 189.99 g/mol .[1][2] Its structure, featuring hydroxyl groups at the 2 and 3 positions and a bromine atom at the 5 position, offers multiple reactive sites for chemical modification, rendering it a versatile building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO₂ | PubChem[2] |
| Molecular Weight | 189.99 g/mol | PubChem[2] |
| IUPAC Name | 5-bromo-3-hydroxy-1H-pyridin-2-one | PubChem[2] |
| CAS Number | 34206-49-0 | PubChem[2] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the functionalization of a pre-existing pyridine ring.
Direct Bromination of Pyridine-2,3-diol
A straightforward method for the synthesis of this compound is the direct electrophilic bromination of pyridine-2,3-diol. The hydroxyl groups at the C2 and C3 positions activate the pyridine ring, directing the incoming electrophile. The C-5 position is para to the hydroxyl group at C-2, making it a favorable site for substitution.[1]
Experimental Protocol: General Procedure for Direct Bromination
-
Dissolution: Dissolve pyridine-2,3-diol in a suitable solvent, such as dichloromethane.
-
Addition of Brominating Agent: Slowly add a brominating agent, like molecular bromine (Br₂), to the solution at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove any unreacted bromine and inorganic byproducts.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Synthesis from 2,3-Diamino-5-bromopyridine
An alternative, multi-step pathway involves the conversion of the amino groups of 2,3-Diamino-5-bromopyridine into hydroxyl groups.[1] This precursor is a valuable intermediate in the synthesis of various pharmaceuticals.[3]
Experimental Protocol: Synthesis of 2,3-Diamino-5-bromopyridine
This protocol describes the reduction of 2-amino-3-nitro-5-bromopyridine to 2,3-Diamino-5-bromopyridine.[3]
-
Dissolution: Dissolve 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and then cool to 25 °C.[3]
-
Addition of Reagents: Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[3]
-
Hydrogenation: Transfer the mixture to a 500 mL high-pressure reactor and adjust the pressure to 1 MPa. Heat the reactor to approximately 50 °C. The reaction is complete when the pressure no longer decreases.[3]
-
Work-up: Cool and filter the reaction mixture. Wash the filter cake with 50 mL of ethanol.[3]
-
Isolation: Pour the filtrate into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store in a refrigerator overnight.[3]
-
Purification: Remove the solvent by rotary evaporation, filter, and dry the resulting yellow solid to obtain 2,3-Diamino-5-bromopyridine.[3]
The subsequent conversion of the diamino compound to the diol can be achieved through diazotization followed by hydrolysis, a standard method in organic synthesis for converting aromatic amines to hydroxyls.
Role in Medicinal Chemistry
While specific biological activity data for this compound is scarce, its value in medicinal chemistry lies in its utility as a versatile building block. Pyridine derivatives are integral to a vast number of pharmaceuticals.[4][5] The bromine atom in this compound serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine ring is an excellent leaving group, making it highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions.[4] These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide array of molecular fragments to the pyridine core. This enables the exploration of a broad chemical space to identify compounds with desired biological activities.
For instance, studies on the related compound 5-bromo-2-methylpyridin-3-amine have demonstrated its successful use in Suzuki cross-coupling reactions with various arylboronic acids to synthesize novel pyridine derivatives with potential anti-thrombolytic and biofilm-inhibiting activities.[6] This highlights the potential of the 5-bromopyridine scaffold in generating libraries of compounds for biological screening.
Biological Activities of Related Bromopyridine Derivatives
While direct biological data for this compound is limited, the biological activities of other bromopyridine derivatives provide insight into the potential of this chemical class. For example, derivatives of 5-bromo-2-methylpyridin-3-amine have been synthesized and evaluated for several biological activities.
| Compound Class | Biological Activity | Key Findings | Reference |
| N-[5-(Aryl)-2-methylpyridin-3-yl]acetamides | Anti-thrombolytic | Compound 4b showed the highest percentage of clot lysis (41.32%). | MDPI[6] |
| N-[5-(Aryl)-2-methylpyridin-3-yl]acetamides | Biofilm Inhibition (E. coli) | Compound 4f was the most potent, with an inhibition value of 91.95%. | MDPI[6] |
| N-[5-(Aryl)-2-methylpyridin-3-yl]acetamides | Haemolytic Activity | Compound 4g displayed the highest cytotoxicity against red blood cells. | MDPI[6] |
These findings suggest that the 5-bromopyridine scaffold can be a starting point for the development of compounds with a range of biological effects. The specific substitutions on the pyridine ring and the coupled aryl groups significantly influence the biological activity.[6]
Future Perspectives
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Future research should focus on:
-
Exploring its reactivity: Systematically investigating its participation in a wider range of cross-coupling and other chemical transformations to generate diverse compound libraries.
-
Biological screening: Subjecting derivatives of this compound to a broad panel of biological assays to identify potential therapeutic applications.
-
Computational studies: Employing molecular docking and other computational methods to predict potential biological targets and guide the rational design of new derivatives.
References
- 1. This compound | 34206-49-0 | Benchchem [benchchem.com]
- 2. This compound | C5H4BrNO2 | CID 12563083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Methodological & Application
Experimental protocol for the synthesis of 5-Bromopyridine-2,3-diol
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-Bromopyridine-2,3-diol, a valuable building block in medicinal chemistry and drug development. Two potential synthetic routes are presented. The primary route detailed is a multi-step synthesis commencing from 2-aminopyridine, proceeding through bromination, nitration, and reduction to form the key intermediate 2,3-diamino-5-bromopyridine. This intermediate subsequently undergoes a double diazotization followed by hydrolysis to yield the target compound. An alternative, more direct route involving the bromination of pyridine-2,3-diol is also discussed. This protocol includes comprehensive methodologies, safety precautions, and characterization data to guide researchers in the successful synthesis of this compound.
Introduction
This compound is a heterocyclic compound of significant interest in the field of pharmaceutical sciences. Its structure, featuring a pyridine core with bromo and hydroxyl functionalities, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The development of robust and well-documented synthetic procedures is crucial for ensuring the accessibility of this compound for research and development purposes. This application note outlines a detailed experimental procedure for its preparation, targeting researchers and professionals in organic synthesis and drug discovery.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties and safety information for the final product and key intermediates is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before handling.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Key Hazards |
| This compound | C₅H₄BrNO₂ | 189.99 | 249 | Very pale yellow to yellow powder | Skin, eye, and respiratory irritation |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 137-139 | Off-white to tan crystalline powder | Toxic if swallowed, skin and eye irritation |
| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | 210-212 | Yellow to orange powder | Strong oxidizer, skin and eye irritation |
| 2,3-Diamino-5-bromopyridine | C₅H₆BrN₃ | 188.03 | 155 (decomposes) | Light yellow to purple or light brown powder | Skin, eye, and respiratory irritation |
Synthetic Route 1: Multi-step Synthesis from 2-Aminopyridine
This route involves four main stages: bromination, nitration, reduction, and diazotization/hydrolysis.
Diagram of the Synthetic Pathway
Caption: Multi-step synthesis of this compound from 2-Aminopyridine.
Experimental Protocol
-
Reagents and Equipment:
-
2-Aminopyridine
-
Glacial Acetic Acid
-
Bromine
-
Sodium hydroxide solution (40%)
-
Round-bottom flask with a stirrer, dropping funnel, and condenser
-
Ice bath
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 mol) in glacial acetic acid (200 mL) in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the solution to below 20°C using an ice bath.
-
Slowly add a solution of bromine (1.0 mol) in glacial acetic acid (100 mL) dropwise with vigorous stirring over approximately 1 hour. Maintain the temperature below 20°C initially.
-
After about half of the bromine solution has been added, the temperature can be allowed to rise to 50°C.
-
Once the addition is complete, continue stirring for an additional hour.
-
Dilute the reaction mixture with water (250 mL) to dissolve the precipitated hydrobromide salt.
-
Neutralize the solution with a 40% sodium hydroxide solution, keeping the mixture cool with an ice bath.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry the product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-Aminopyridine | 94.11 | 94.11 | 1.0 |
| Bromine | 159.81 | 159.81 | 1.0 |
| Acetic Acid | 60.05 | - | - |
-
Reagents and Equipment:
-
2-Amino-5-bromopyridine
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Round-bottom flask with a stirrer, dropping funnel, and thermometer
-
Ice bath
-
-
Procedure:
-
In a fume hood, add concentrated sulfuric acid (250 mL) to a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cool it in an ice-salt bath to 0-5°C.
-
Slowly add 2-amino-5-bromopyridine (0.5 mol) to the cold sulfuric acid, ensuring the temperature does not exceed 5°C.
-
Add fuming nitric acid (0.55 mol) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.
-
Cool the reaction mixture and carefully pour it onto crushed ice (2.5 L).
-
Neutralize the solution with a 40% sodium hydroxide solution while cooling.
-
Collect the precipitated yellow solid by filtration, wash thoroughly with water, and dry.
-
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-Amino-5-bromopyridine | 173.01 | 86.5 | 0.5 |
| Fuming Nitric Acid | 63.01 | 34.6 | 0.55 |
| Sulfuric Acid | 98.08 | - | - |
-
Reagents and Equipment:
-
2-Amino-5-bromo-3-nitropyridine
-
Iron powder
-
Ammonium chloride
-
Isopropanol
-
Water
-
Round-bottom flask with a reflux condenser and stirrer
-
-
Procedure:
-
To a solution of 2-amino-5-bromo-3-nitropyridine (0.1 mol) in a mixture of isopropanol (200 mL) and water (100 mL), add ammonium chloride (0.2 mol) and iron powder (0.3 mol).[1]
-
Heat the mixture to 90°C with stirring for approximately 45-60 minutes. Monitor the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture and dilute it with ethyl acetate.
-
Filter the mixture to remove the iron salts and wash the filter cake with ethyl acetate.
-
Separate the organic layer, wash it with saturated brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.[1]
-
The product can be purified by recrystallization.
-
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-Amino-5-bromo-3-nitropyridine | 218.01 | 21.8 | 0.1 |
| Iron Powder | 55.85 | 16.75 | 0.3 |
| Ammonium Chloride | 53.49 | 10.7 | 0.2 |
-
Reagents and Equipment:
-
2,3-Diamino-5-bromopyridine
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Water
-
Beaker, stirrer, ice bath
-
-
Procedure:
-
Dissolve 2,3-diamino-5-bromopyridine (0.05 mol) in a mixture of concentrated sulfuric acid (25 mL) and water (50 mL) in a beaker, cooling to maintain the temperature below 10°C.
-
Prepare a solution of sodium nitrite (0.11 mol) in water (20 mL) and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution to the solution of the diamine, keeping the temperature below 5°C.
-
After the addition is complete, stir the mixture in the ice bath for 30 minutes.
-
Slowly and carefully add the diazonium salt solution to a boiling solution of dilute sulfuric acid (10% v/v, 200 mL).
-
Continue boiling for 30 minutes after the addition is complete.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
-
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2,3-Diamino-5-bromopyridine | 188.03 | 9.4 | 0.05 |
| Sodium Nitrite | 69.00 | 7.6 | 0.11 |
| Sulfuric Acid | 98.08 | - | - |
Synthetic Route 2: Direct Bromination of Pyridine-2,3-diol
This route offers a more direct approach to the target molecule.
Diagram of the Synthetic Pathway
Caption: Direct bromination of Pyridine-2,3-diol.
Experimental Protocol
-
Reagents and Equipment:
-
Pyridine-2,3-diol
-
Bromine
-
Glacial Acetic Acid
-
Round-bottom flask with a stirrer and dropping funnel
-
-
Procedure:
-
Dissolve pyridine-2,3-diol (0.1 mol) in glacial acetic acid (100 mL) in a round-bottom flask.[2]
-
Add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise to the stirred solution at room temperature.[2]
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain pure this compound.
-
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Pyridine-2,3-diol | 111.10 | 11.11 | 0.1 |
| Bromine | 159.81 | 15.98 | 0.1 |
| Acetic Acid | 60.05 | - | - |
Conclusion
The synthesis of this compound can be successfully achieved through a multi-step pathway starting from 2-aminopyridine or via a more direct bromination of pyridine-2,3-diol. The multi-step route is well-defined with established procedures for each intermediate. The direct bromination offers a shorter route but may require more optimization to control regioselectivity and yield. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the laboratory's capabilities. The protocols provided herein offer a comprehensive guide for the preparation of this important synthetic building block. Researchers should always adhere to strict safety protocols when performing these chemical transformations.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyridine-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromopyridine-2,3-diol. This versatile building block is of significant interest for the synthesis of novel pyridine derivatives with potential applications in medicinal chemistry and drug discovery. The strategic introduction of various substituents at the 5-position of the pyridine-2,3-diol scaffold allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
Due to the presence of the hydroxyl groups, which can influence catalyst activity and may require protection, careful optimization of reaction conditions is crucial for successful transformations. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing generalized protocols and expected outcomes based on structurally similar compounds.
General Considerations
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The pyridine nitrogen can coordinate with the palladium catalyst, which may sometimes inhibit the catalytic cycle, making the choice of ligand and reaction conditions critical for successful coupling.
Protection of Hydroxyl Groups
The acidic protons of the diol functionality in this compound can interfere with many cross-coupling reactions by reacting with the organometallic reagents or the base. Therefore, protection of the hydroxyl groups is often necessary. Common protecting groups for phenols and alcohols include ethers (e.g., methyl, benzyl, silyl ethers) and esters. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.[1] For the purpose of the following protocols, it is assumed that a protected form of this compound, such as 5-bromo-2,3-dimethoxypyridine, is used to avoid these complications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound (protected) and various organoboron compounds, such as boronic acids and esters. This reaction is widely used in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[2]
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
References
High-performance liquid chromatography (HPLC) method for 5-Bromopyridine-2,3-diol analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of 5-Bromopyridine-2,3-diol using High-Performance Liquid Chromatography (HPLC). The provided method is a starting point based on the analysis of structurally similar compounds and established principles of reverse-phase chromatography for polar aromatic molecules. Method optimization and validation are recommended for specific applications.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. As a polar aromatic compound, its accurate quantification by HPLC requires a method that addresses potential challenges such as poor retention on traditional non-polar stationary phases. This application note outlines a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
The proposed method utilizes a polar-modified stationary phase to enhance the retention of this hydrophilic compound and a buffered mobile phase to ensure good peak shape and reproducibility.
Experimental Protocols
Materials and Reagents
-
This compound reference standard: Purity ≥95%
-
Acetonitrile (ACN): HPLC grade or higher
-
Methanol (MeOH): HPLC grade or higher
-
Water: HPLC grade or deionized (18.2 MΩ·cm)
-
Formic acid (HCOOH): LC-MS grade or equivalent
-
Ammonium formate (HCOONH₄): LC-MS grade or equivalent
-
Phosphoric acid (H₃PO₄): ACS grade or higher
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Binary or Quaternary Gradient Pump
-
Autosampler
-
Column Thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions
Due to the polar nature of this compound, a reverse-phase method with a polar-modified column is recommended to achieve adequate retention and separation from potential impurities.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Condition |
| HPLC Column | Phenyl-Hexyl, Cyano (CN), or AQ-type C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 - 20 µL |
| Detection Wavelength | To be determined (see section 2.6) |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, and dilute to the mark. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range for analysis.
Sample Preparation
The sample preparation procedure will depend on the sample matrix. For a bulk drug substance or a simple formulation, the following procedure is a good starting point:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known volume in a volumetric flask.
-
Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Determination of Optimal Detection Wavelength
-
Prepare a representative standard solution of this compound.
-
Using a DAD, acquire the UV-Vis spectrum of the analyte as it elutes from the column.
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
-
Set the detector to this wavelength for quantitative analysis to achieve the highest sensitivity. Based on the pyridine structure, a starting wavelength in the range of 254-280 nm can be monitored.
Data Presentation
Quantitative data should be summarized in a clear and organized manner.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 4: Quantitative Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard 1 | ||||
| Standard 2 | ||||
| Standard 3 | ||||
| Sample 1 | ||||
| Sample 2 |
Visualizations
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound.
Method Development Logic
Application of 5-Bromopyridine-2,3-diol in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[3][4] This document outlines the potential application of 5-Bromopyridine-2,3-diol as a versatile starting material for the synthesis of novel kinase inhibitors, with a focus on cyclin-dependent kinase 2 (CDK2) inhibitors.
The 5-bromo substituent on the pyridine ring provides a convenient synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] The 2,3-diol moiety offers additional opportunities for functionalization or can participate in hydrogen bonding interactions with the target kinase, potentially enhancing binding affinity and selectivity.
Application in the Synthesis of CDK2 Inhibitors
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a central role in regulating the cell cycle. CDK2, in particular, is crucial for the G1/S phase transition, and its aberrant activity is frequently observed in various cancers. Consequently, the development of small molecule inhibitors of CDK2 is a promising strategy for cancer therapy.[5] The pyridine core is a common feature in many reported CDK2 inhibitors, highlighting the potential of this compound as a starting point for novel drug candidates.[5]
Data Presentation
The following tables summarize the inhibitory activities of representative pyridine-based kinase inhibitors, providing a benchmark for the potential efficacy of compounds derived from this compound.
Table 1: Inhibitory Activity of Pyridine-Based CDK2 Inhibitors
| Compound ID | Structure | CDK2/cyclin A2 IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) |
| 1 | Pyrazolo[3,4-b]pyridine derivative | 0.57 | MCF-7 | < 10 |
| 2 | Pyrazolo[3,4-b]pyridine derivative | 1.01-4.45 | MCF-7 | < 10 |
| 3 | Pyrazolo[3,4-b]pyridine derivative | 0.24 | MCF-7 | < 10 |
Data adapted from literature reports on pyrazolopyridine-based CDK2 inhibitors.[5]
Table 2: Inhibitory Activity of Pyridine-Based PIM-1 Kinase Inhibitors
| Compound ID | Structure | PIM-1 IC50 (nM) | Cancer Cell Line | Cytotoxicity IC50 (µM) |
| 4 | Pyridine-1,3,4-oxadiazole hybrid | 19.4 | MCF-7 | - |
| 5 | Pyridine-1,3,4-oxadiazole hybrid | 42.3 | MCF-7 | 0.73 |
| 6 | Pyridine-1,3,4-oxadiazole hybrid | 14.3 | MCF-7 | 0.5 |
Data adapted from literature reports on pyridine-based PIM-1 inhibitors.[6]
Experimental Protocols
I. Synthesis of a Hypothetical 5-Aryl-pyridine-2,3-diol CDK2 Inhibitor
This protocol describes a general method for the synthesis of a 5-aryl-pyridine-2,3-diol derivative from this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 5-aryl-pyridine-2,3-diol compound.
II. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase, such as CDK2.
Materials:
-
Recombinant human kinase (e.g., CDK2/cyclin A2)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well microplate, add the kinase, substrate peptide, and inhibitor solution to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
Caption: Synthetic Workflow for Kinase Inhibitor.
Caption: Kinase Inhibition Assay Workflow.
References
- 1. ijssst.info [ijssst.info]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Bromination of Pyridine-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step guide for the proposed bromination of pyridine-2,3-diol. Brominated pyridines are a valuable class of compounds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of more complex molecules. Due to the activating nature of the hydroxyl groups, the bromination of pyridine-2,3-diol is anticipated to proceed readily. This protocol outlines the necessary reagents, equipment, and procedures to achieve this transformation efficiently and safely. The following protocol is a proposed method based on analogous reactions of activated aromatic systems and has not been empirically validated from existing literature.
Introduction
Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of a bromine atom onto the pyridine ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse array of novel compounds. Pyridine-2,3-diol, with its two electron-donating hydroxyl groups, is expected to be highly activated towards electrophilic aromatic substitution. This protocol details a proposed method for its bromination.
Proposed Reaction Scheme
The bromination of pyridine-2,3-diol is an electrophilic aromatic substitution reaction. The hydroxyl groups at positions 2 and 3 are activating and will direct the incoming electrophile (Br+) to the available ortho and para positions. The most likely positions for bromination are C4 and C6. Depending on the reaction conditions and the amount of brominating agent used, mono- or di-bromination may occur.
Proposed Reaction:
Experimental Protocols
This section provides a detailed methodology for the proposed bromination of pyridine-2,3-diol.
Materials and Equipment
-
Pyridine-2,3-diol
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Fume hood
Proposed Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-2,3-diol (1.0 equivalent) in glacial acetic acid. The reaction should be conducted in a well-ventilated fume hood.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.1 equivalents for mono-bromination) in glacial acetic acid. Add the NBS solution dropwise to the cooled solution of pyridine-2,3-diol over a period of 15-30 minutes. The slow addition helps to control the reaction temperature and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, pour the reaction mixture into a beaker containing a cold saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Perform this step slowly and carefully due to gas evolution (CO₂).
-
Work-up: If the solution has a persistent yellow or orange color due to excess bromine, add a small amount of saturated sodium sulfite (Na₂SO₃) solution until the color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure brominated pyridine-2,3-diol.
Data Presentation
The following table summarizes the proposed reaction conditions and parameters.
| Parameter | Proposed Value/Condition | Notes |
| Starting Material | Pyridine-2,3-diol | 1.0 equivalent |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.1 equivalents for mono-bromination |
| Solvent | Glacial Acetic Acid | --- |
| Temperature | 0 °C to room temperature | Initial cooling to control the reaction |
| Reaction Time | 1-4 hours | Monitor by TLC |
| Work-up | NaHCO₃, Na₂SO₃, Ethyl Acetate, Brine | Standard aqueous work-up |
| Purification | Column Chromatography/Recrystallization | To isolate the desired product |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the bromination of pyridine-2,3-diol.
Caption: Experimental workflow for the bromination of pyridine-2,3-diol.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and volatile chemicals.
-
Handling Reagents:
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care.
-
N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid contact with skin and eyes.
-
-
Quenching: The neutralization step with sodium bicarbonate produces carbon dioxide gas. Add the quenching solution slowly to control the effervescence and prevent splashing.
Application Note: Purification of 5-Bromopyridine-2,3-diol by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 5-Bromopyridine-2,3-diol using recrystallization, a fundamental technique for the purification of solid organic compounds.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The purity of this compound is critical for successful downstream applications. Recrystallization is an effective method for purifying this compound, removing impurities that may have formed during its synthesis, such as over-brominated species or starting materials.[1][2] This technique relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.
Physicochemical Data and Hazard Information
A summary of the key properties and hazard statements for this compound is presented in Table 1. This information is crucial for the safe handling and proper execution of the purification protocol.
Table 1: Physicochemical Properties and Hazard Statements for this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNO₂ | [3][4] |
| Molecular Weight | 189.99 g/mol | [3][4] |
| Appearance | Very pale yellow to yellow powder | [5] |
| Melting Point | 249°C | [5] |
| Purity (Typical) | ~95% | [3][5] |
| Hazard Statements | ||
| H315 | Causes skin irritation | [4][5] |
| H319 | Causes serious eye irritation | [4][5] |
| H335 | May cause respiratory irritation | [4][5] |
| Precautionary Statements | ||
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [4][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [4][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [4] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization. Given the polar nature of the diol, polar solvents or solvent mixtures are likely to be effective. Water, ethanol, or mixtures containing ethyl acetate are good starting points.[6]
3.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Reflux condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula and glass rod
-
Drying oven or vacuum desiccator
3.2. Solvent Selection (Preliminary Test)
-
Place a small amount of crude this compound (approx. 20-30 mg) into a test tube.
-
Add the potential solvent dropwise at room temperature. A suitable solvent should not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. The compound should crystallize out of the solution.
3.3. Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator to remove all traces of the solvent.
3.4. Expected Results
The expected outcome is a significant increase in the purity of this compound. The yield will depend on the initial purity and the careful execution of the procedure. A hypothetical example of expected results is shown in Table 2.
Table 2: Hypothetical Purification Results for Recrystallization of this compound
| Parameter | Before Recrystallization | After Recrystallization |
| Purity | ~95% | >99% |
| Appearance | Pale yellow powder | Off-white to white crystalline solid |
| Recovery Yield | N/A | 70-90% |
Note: The values in this table are illustrative and will vary based on the specific impurities and experimental conditions.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the recrystallization process.
Caption: Recrystallization workflow for this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, the solution may be supersaturated or the cooling may be too rapid. Reheat the solution and add a small amount of additional hot solvent, then allow for slower cooling.
-
No Crystal Formation: If crystals do not form, the solution may not be sufficiently saturated. Evaporate some of the solvent to concentrate the solution and try scratching the inside of the flask with a glass rod to induce crystallization.
-
Low Recovery: To improve recovery, ensure the minimum amount of hot solvent was used for dissolution and that the solution was thoroughly cooled in an ice bath. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[7]
Conclusion
Recrystallization is a powerful and straightforward technique for the purification of this compound. By carefully selecting a suitable solvent and following the outlined protocol, researchers can significantly enhance the purity of the compound, ensuring its suitability for sensitive downstream applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. This compound | 34206-49-0 | Benchchem [benchchem.com]
- 4. This compound | C5H4BrNO2 | CID 12563083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Analytical Characterization of 5-Bromopyridine-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the characterization of 5-Bromopyridine-2,3-diol. The protocols are based on established analytical principles and data from closely related compounds due to the limited availability of specific experimental data for this compound in publicly accessible literature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this polar compound.
Table 1: HPLC Method Parameters (Adapted from a method for 5-Bromopyridine-2,3-diamine)[1]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Expected RT | ~5-10 min (dependent on exact gradient and column) |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare a 0.1% formic acid solution in HPLC-grade water (Mobile Phase A). Use HPLC-grade acetonitrile as Mobile Phase B. Degas both mobile phases prior to use.
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) for linearity assessment.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the standards and the sample.
-
Data Analysis: Determine the retention time and peak area of this compound. Assess purity by calculating the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: Specific experimental data for this compound is not widely available. These are predicted values based on the analysis of similar structures.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | ||
| Pyridine CH | 7.0 - 8.0 | d |
| Pyridine CH | 6.5 - 7.5 | d |
| OH | 9.0 - 12.0 | br s |
| ¹³C | ||
| C-Br | 100 - 110 | |
| C-OH | 150 - 160 | |
| C-OH | 140 - 150 | |
| CH | 120 - 130 | |
| CH | 110 - 120 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as the hydroxyl protons may exchange with protic solvents.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 - 3200 (broad) | O-H | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 1600 - 1450 | C=C and C=N | Ring Stretching |
| 1300 - 1200 | C-O | Stretching |
| 700 - 500 | C-Br | Stretching |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Table 4: Expected Mass Spectrometry Data
| Ion | m/z (Expected) | Notes |
| [M+H]⁺ | 190.95/192.95 | Isotopic pattern due to ⁷⁹Br and ⁸¹Br |
| [M-H]⁻ | 188.94/190.94 | Isotopic pattern due to ⁷⁹Br and ⁸¹Br |
| Fragments | Loss of H₂O, Br, CO | Fragmentation pattern will depend on the ionization technique. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Ionization Source: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Propose fragmentation pathways based on the observed product ions in the MS/MS spectrum.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of this compound and for monitoring reactions.
Table 5: Expected UV-Visible Absorption Data
| Solvent | λmax (nm) |
| Methanol | ~280 - 320 |
| Water (neutral pH) | ~275 - 315 |
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, water).
-
Standard Solution Preparation: Prepare a stock solution of known concentration. Create a series of dilutions to establish a calibration curve.
-
Data Acquisition:
-
Record a baseline spectrum using the solvent.
-
Record the absorbance spectra of the standard solutions and the sample.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the unknown sample using its absorbance and the calibration curve.
-
X-ray Crystallography
X-ray crystallography provides unambiguous proof of structure by determining the three-dimensional arrangement of atoms in a crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Data Analysis:
-
Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
-
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 5-bromopyridine derivatives. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds and advanced materials.[1][2]
The Suzuki-Miyaura coupling is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] However, the coupling of electron-deficient heteroaryl halides like 5-bromopyridine can be challenging. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3] Therefore, careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.[1][3]
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of 5-bromopyridine and its analogs with different boronic acids, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields.
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Various Arylboronic Acids [4]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 |
Table 2: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methylphenylboronic acid | 82 |
| 3 | 4-Methoxyphenylboronic acid | 88 |
| 4 | 4-Chlorophenylboronic acid | 78 |
| 5 | 3-Furanylboronic acid | 75 |
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[1]
Protocol 1: Conventional Heating Method
This protocol is a general procedure adapted for the Suzuki-Miyaura coupling of 5-bromopyridine derivatives with arylboronic acids.[1][2]
Materials:
-
5-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add the 5-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[1]
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equiv).[1]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[1][4]
-
Stir the reaction mixture at 80-110 °C under the inert atmosphere.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[1]
Materials:
-
5-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), DMF, or Ethanol/Water)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 5-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).[1]
-
Add the palladium catalyst and ligand (if not using a pre-formed catalyst).[1]
-
Add the chosen solvent system to the vial.[1]
-
Seal the vial with a cap.[1]
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] The optimal temperature and time should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.[1]
-
Work-up and purify the product as described in the conventional heating protocol.[1]
Visualizations
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
References
Application Notes and Protocols for 5-Bromopyridine-2,3-diol in the Development of Novel Pharmaceuticals
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-Bromopyridine-2,3-diol is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including the pyridine ring, bromine atom, and diol functional groups, make it an attractive starting point for the synthesis of novel pharmaceutical agents. Recent crystallographic evidence has identified this compound as an inhibitor of the endonuclease domain of the influenza virus polymerase acidic (PA) protein, highlighting its potential as an antiviral agent. The PA endonuclease is a critical enzyme for influenza virus replication, as it cleaves host pre-mRNAs to generate capped primers for the synthesis of viral mRNA in a process known as "cap-snatching". Inhibition of this enzyme represents a promising strategy for the development of new anti-influenza therapeutics.
These application notes provide an overview of the utility of this compound in the development of influenza endonuclease inhibitors, including its biological activity, synthesis, and relevant experimental protocols.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 189.99 g/mol | --INVALID-LINK-- |
| IUPAC Name | 5-bromo-3-hydroxypyridin-2-one | --INVALID-LINK-- |
| CAS Number | 34206-49-0 | --INVALID-LINK-- |
| Appearance | Very pale yellow to yellow powder | [1] |
| Melting Point | 249 °C | [1] |
Biological Activity: Inhibition of Influenza PA Endonuclease
Structural studies have revealed that this compound binds to the active site of the endonuclease domain of the influenza A virus PA subunit. The co-crystal structure (PDB ID: 4MK1) shows the compound coordinating the two manganese ions essential for the enzyme's catalytic activity. This interaction blocks the endonuclease function, thereby inhibiting viral replication.
Quantitative Data: In Vitro Inhibition of Influenza A Endonuclease
| Compound | Target | Assay Type | IC₅₀ (μM) | Reference |
| This compound | Influenza A (H1N1) PA Endonuclease | FRET-based Endonuclease Assay | Data not explicitly found in the primary publication for PDB 4MK1 | N/A |
| L-742,001 (reference compound) | Influenza A Endonuclease | FRET-based Endonuclease Assay | 6 | --INVALID-LINK-- |
| Baloxavir acid (approved drug) | Influenza A and B Endonuclease | Neuraminidase Inhibition Assay | 0.0014-0.0035 (nM) | --INVALID-LINK-- |
Signaling Pathway: Influenza Virus Replication and "Cap-Snatching"
The following diagram illustrates the "cap-snatching" mechanism of the influenza virus and the point of inhibition by PA endonuclease inhibitors like this compound.
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound involves a multi-step process starting from 2-aminopyridine. The key intermediate is 2,3-Diamino-5-bromopyridine, which is then converted to the diol.
Workflow for Synthesis of this compound
Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine
This protocol is adapted from established methods for the synthesis of diaminopyridines.
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Reduced iron powder
-
95% Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine (0.05 mol), reduced iron (30 g), 95% ethanol (40 mL), water (10 mL), and a catalytic amount of concentrated hydrochloric acid (0.5 mL).[2]
-
Heat the mixture on a steam bath for 1 hour.[2]
-
After heating, filter the hot mixture to remove the iron powder. Wash the iron filings with hot 95% ethanol (3 x 10 mL).[2]
-
Combine the filtrate and washings and evaporate to dryness under reduced pressure.
-
Recrystallize the dark residue from water to obtain 2,3-Diamino-5-bromopyridine.
Protocol 2: Conversion of 2,3-Diamino-5-bromopyridine to this compound
This step involves the conversion of the amino groups to hydroxyl groups via a diazotization reaction followed by hydrolysis.
Materials:
-
2,3-Diamino-5-bromopyridine
-
Sodium nitrite
-
Sulfuric acid (or other strong acid)
-
Water
Procedure:
-
Dissolve 2,3-Diamino-5-bromopyridine in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. This will form the bis-diazonium salt.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then gently heat to facilitate the hydrolysis of the diazonium salts to hydroxyl groups. Nitrogen gas will be evolved.
-
Cool the reaction mixture and neutralize it carefully.
-
The product, this compound, may precipitate out of the solution or can be extracted with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Influenza PA Endonuclease Inhibition Assay (FRET-based)
This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of compounds against the influenza PA endonuclease.
Workflow for FRET-based Endonuclease Assay
Materials:
-
Recombinant influenza PA endonuclease domain
-
FRET-labeled RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher at opposite ends)
-
Assay buffer (e.g., Tris-HCl buffer with MnCl₂, DTT, and a non-ionic detergent)
-
This compound
-
DMSO (for compound dilution)
-
384-well microplate, black
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer to the final desired concentrations.
-
In a 384-well plate, add the diluted compound solutions. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add the recombinant PA endonuclease to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET-labeled RNA substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence of the donor fluorophore at its emission wavelength using a fluorescence plate reader. The cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in an increased fluorescence signal.
-
Record the fluorescence intensity over time.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Pharmacokinetics
There is limited publicly available pharmacokinetic data specifically for this compound. However, studies on other brominated pyridine derivatives can provide some general insights. For instance, the pharmacokinetics of bromopride, a substituted benzamide derivative containing a bromine atom, have been studied in humans. These studies indicate that factors such as formulation can influence absorption rates.[3] The pharmacokinetic properties of novel compounds derived from this compound would need to be determined experimentally, assessing parameters such as absorption, distribution, metabolism, and excretion (ADME).
Conclusion
This compound is a promising scaffold for the development of novel anti-influenza drugs targeting the viral PA endonuclease. Its ability to chelate the essential metal ions in the enzyme's active site provides a clear mechanism of action. The synthetic routes, while multi-stepped, utilize well-established chemical transformations. The provided protocols offer a starting point for the synthesis and in vitro evaluation of this and related compounds. Further investigation into the structure-activity relationship and pharmacokinetic properties of derivatives of this compound is warranted to optimize its potential as a therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromopyridine-2,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromopyridine-2,3-diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most direct synthetic route to this compound?
A1: The most direct approach is the electrophilic bromination of pyridine-2,3-diol.[1] The electron-donating hydroxyl groups at the 2 and 3 positions activate the pyridine ring towards electrophilic substitution, directing the incoming bromine to the C-5 position, which is para to the hydroxyl group at C-2.[1] Careful optimization of reaction conditions is critical to maximize yield and minimize side products.[1]
Q2: What are the common challenges encountered in the synthesis of this compound?
A2: Researchers may face several challenges, including:
-
Low Yield: This can be due to incomplete reaction, suboptimal reaction conditions, or degradation of the starting material or product.
-
Formation of Impurities: Over-bromination can lead to the formation of di- or tri-brominated products.[2] Isomeric impurities may also form if the regioselectivity of the bromination is not well-controlled.
-
Difficult Purification: The polar nature of the diol and potential impurities can make chromatographic separation challenging. Recrystallization may be a more effective purification method.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction progress. A solvent system that provides good separation between the starting material (pyridine-2,3-diol) and the desired product should be developed. Visualizing the spots under UV light is typically effective for aromatic compounds.
Q4: Are there any alternative synthetic strategies to consider?
A4: While direct bromination of pyridine-2,3-diol is a primary route, multi-step syntheses could also be explored. One such pathway might involve the synthesis of 2,3-Diamino-5-bromopyridine as an intermediate, followed by conversion of the amino groups to hydroxyl groups via diazotization and hydrolysis.[1] However, this would involve more synthetic steps and would need to be developed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of starting material. | 1. Use a fresh, verified source of the brominating agent (e.g., Br₂ or N-Bromosuccinimide). 2. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 3. Extend the reaction time and monitor progress by TLC. 4. Ensure the starting pyridine-2,3-diol is pure and the reaction is performed under an inert atmosphere if it is sensitive to oxidation. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high. 2. Incorrect choice of solvent. 3. The brominating agent is too reactive. | 1. Lower the reaction temperature to improve selectivity. Running the reaction at 0°C or even lower may be beneficial. 2. Screen different solvents. A less polar solvent might enhance regioselectivity. 3. Consider using a milder brominating agent, such as N-Bromosuccinimide (NBS), instead of elemental bromine. |
| Presence of Di-brominated Byproducts | 1. Excess brominating agent. 2. Prolonged reaction time after consumption of starting material. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.[3] 2. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction solvent. 2. Emulsion formation during aqueous workup. 3. Product co-elutes with impurities during column chromatography. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent. 2. Add brine to the aqueous layer to break up emulsions. 3. Attempt purification by recrystallization from a suitable solvent system. Test small batches with various solvents to find the optimal one. |
Experimental Protocols
Proposed Protocol for Electrophilic Bromination of Pyridine-2,3-diol
This protocol is a starting point and may require optimization.
Materials:
-
Pyridine-2,3-diol
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve pyridine-2,3-diol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of NBS (1.05 eq) in anhydrous DCM dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0°C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Allow the mixture to warm to room temperature and add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Common side reactions in the synthesis of 5-Bromopyridine-2,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromopyridine-2,3-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering step-by-step solutions and preventative measures.
Issue 1: Low Yield of this compound and Presence of Multiple Brominated Byproducts
-
Question: My reaction is showing a low yield of the desired this compound, and my mass spectrometry and NMR data indicate the presence of di-brominated or other poly-brominated species. How can I resolve this?
-
Answer: The formation of multiple brominated species, such as 2-amino-3,5-dibromopyridine when starting from 2-aminopyridine, is a common side reaction due to over-bromination.[1][2] The electron-donating groups on the pyridine ring can activate it towards further electrophilic substitution.
Troubleshooting Steps:
-
Control Stoichiometry of Brominating Agent: Carefully control the molar equivalents of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). Use of a slight excess may be necessary, but a large excess should be avoided. A 1:1 molar ratio of substrate to brominating agent is a good starting point.
-
Reaction Temperature: Perform the bromination at a controlled, and often lower, temperature. For instance, when brominating 2-aminopyridine, the reaction can be initiated at a lower temperature (e.g., below 20°C) and then allowed to warm.[2]
-
Slow Addition of Reagents: Add the brominating agent dropwise or portion-wise over a period of time to maintain a low concentration of the electrophile in the reaction mixture, which can improve selectivity.
-
Choice of Solvent: The solvent can influence the reactivity and selectivity of the bromination. Acetonitrile has been noted to reduce the formation of byproducts compared to other solvents in some pyridine brominations.[1]
-
Purification: If over-bromination has already occurred, the byproducts can often be removed through careful purification.
-
Recrystallization: The desired mono-brominated product may have different solubility properties than the di-brominated byproduct, allowing for separation by recrystallization.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating brominated pyridine compounds with different polarities.[3] A gradient of ethyl acetate in hexanes is a typical eluent system.[3]
-
-
Issue 2: Formation of Isomeric Products
-
Question: I am observing the formation of an isomer in my reaction. How can I improve the regioselectivity of the bromination or hydroxylation?
-
Answer: The directing effects of the substituents on the pyridine ring determine the position of incoming groups. For example, in the bromination of 2-hydroxypyridine, the formation of 2-hydroxy-3-bromopyridine as an isomer alongside the desired 2-hydroxy-5-bromopyridine can occur.[4]
Troubleshooting Steps:
-
Choice of Starting Material: The synthetic route can be designed to favor the desired isomer. For instance, starting with a precursor that already has a directing group in a favorable position can enhance selectivity.
-
Reaction Conditions: Temperature, solvent, and the nature of the catalyst or reagent can all influence regioselectivity. It is advisable to screen different conditions to find the optimal set for the desired isomer.
-
Protecting Groups: In some cases, a protecting group can be used to block a more reactive site, directing the reaction to the desired position.
-
Purification: Isomers can often be separated by chromatography (e.g., HPLC or column chromatography) or fractional crystallization.
-
Issue 3: Incomplete Reaction and Difficulty in Purification
-
Question: My reaction does not go to completion, and I am left with a significant amount of starting material that is difficult to separate from the product. What should I do?
-
Answer: Incomplete reactions can be due to several factors, including insufficient reaction time, inadequate temperature, or deactivation of reagents.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time.
-
Adjust Reaction Temperature: Increasing the reaction temperature can sometimes drive the reaction to completion. However, be cautious as this may also increase the formation of side products.
-
Reagent Purity and Stoichiometry: Ensure that the reagents are pure and that the stoichiometry is correct. In some cases, a slight excess of one reagent may be necessary.
-
Purification Strategy:
-
Extraction: Differences in the acidity or basicity of the starting material and product can be exploited for separation through acid-base extraction.
-
Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are several synthetic strategies. One common approach involves the bromination of a pre-functionalized pyridine ring, such as pyridine-2,3-diol.[3] Another route starts with a halogenated pyridine, like 2-amino-5-bromopyridine, which is then further functionalized to introduce the hydroxyl groups, for example, through nitration, reduction, and diazotization/hydrolysis.[2][3]
Q2: What is the primary side product to expect during the bromination of a pyridine derivative?
A2: Over-bromination, leading to the formation of di- or poly-brominated species, is a significant side reaction. For example, the bromination of 2-aminopyridine can yield 2-amino-3,5-dibromopyridine as a major impurity.[1][2]
Q3: How can I effectively remove unreacted starting materials and byproducts?
A3: A combination of techniques is often employed. Recrystallization can be effective if the solubility of the desired product and impurities are sufficiently different. Column chromatography using silica gel is a powerful method for separating compounds based on polarity.[3] Acid-base extraction can also be useful for separating basic pyridine compounds from neutral or acidic impurities.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes. Bromine and other brominating agents are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving nitric and sulfuric acids are highly exothermic and require careful temperature control.[2] Always consult the Safety Data Sheet (SDS) for all chemicals used.
Data Presentation
Table 1: Impact of Reaction Conditions on Byproduct Formation in a Related Synthesis (Bromination of 2-Aminopyridine)
| Parameter | Condition 1 | Condition 2 | Byproduct Observed | Impact on Yield | Reference |
| Solvent | Acetonitrile | Other Solvents | 2-amino-3,5-dibromopyridine | Higher percentage of byproduct in other solvents, leading to tedious separation. | [1] |
| Temperature | Cooled (below 20°C initially) | Room Temperature | 2-amino-3,5-dibromopyridine | Allowing the temperature to rise can impact the crystallization of the product hydrobromide. | [2] |
| Reagent Ratio | Stoichiometric NBS | Excess NBS | 2-amino-3,5-dibromopyridine | Excess brominating agent leads to over-bromination. | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyridine (A Precursor)
This protocol is adapted from a literature procedure for the synthesis of a common precursor to this compound.[2]
-
Dissolution: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml).
-
Cooling: Cool the solution to below 20°C using an ice bath.
-
Bromination: Dissolve bromine (3.0 moles) in acetic acid (300 ml) and add it dropwise to the 2-aminopyridine solution with vigorous stirring over 1 hour. Maintain the temperature below 20°C initially. After about half of the bromine solution has been added, the temperature can be allowed to rise to 50°C.
-
Stirring: Once the addition is complete, stir the mixture for an additional hour.
-
Work-up:
-
Dilute the mixture with water (750 ml) to dissolve the hydrobromide salt.
-
Transfer the contents to a larger beaker and neutralize with 40% sodium hydroxide solution with stirring and cooling.
-
Collect the precipitated 2-amino-5-bromopyridine by filtration.
-
-
Purification:
-
Wash the precipitate with water until the washings are free of ionic bromide.
-
Dry the product at 110°C.
-
The byproduct, 2-amino-3,5-dibromopyridine, can be removed by washing the dried product with hot petroleum ether.[2]
-
Visualizations
Caption: Main reaction and a common side reaction pathway.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: 5-Bromopyridine-2,3-diol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyridine-2,3-diol. The following information addresses common issues related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Based on the synthesis of similar brominated pyridine compounds, potential process-related impurities include:
-
Over-brominated species: Such as 3,5-dibromopyridine-2,3-diol, which can arise from the bromination of the pyridine ring.[1]
-
Starting material residues: Unreacted precursors from the synthesis.
-
Solvent residues: Residual solvents used during the synthesis and purification steps.
Degradation-related impurities may include:
-
Oxidation products: Dihydropyridine rings can be susceptible to oxidation, leading to the formation of the corresponding pyridine derivative.[2][3][4] Photodegradation is a known issue for dihydropyridine compounds.[2][3]
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of 95% or higher.[5][6] Specific batches have been reported with purities as high as 99.66% as determined by LCMS.[7]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reverse-phase C18 or phenyl-hexyl column can be effective.[8]
-
Liquid Chromatography-Mass Spectrometry (LCMS): To identify the mass of the main component and any impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of structurally similar impurities.[6][9]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
Troubleshooting Guides
Issue 1: My this compound sample shows multiple spots on TLC. How do I choose a purification method?
This is a common issue indicating the presence of impurities. The choice of purification method depends on the nature of the impurities and the scale of your experiment.
Logical Flowchart for Method Selection:
Caption: Decision tree for selecting a purification method.
Issue 2: I am trying to purify my compound by recrystallization, but it is not working well.
Recrystallization is a powerful technique for purifying solid compounds, but success depends on finding the right solvent or solvent system.[10][11]
Troubleshooting Recrystallization:
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent. For a polar compound like this compound, consider solvents like ethanol, methanol, or water.[6] |
| Compound dissolves in cold solvent. | The solvent is too polar. | Try a less polar solvent or a mixed solvent system. You can dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., hexane) until the solution becomes cloudy, then heat to clarify and cool slowly. |
| Oiling out instead of crystallization. | The boiling point of the solvent is too high, or the solution is too concentrated. | Use a lower boiling point solvent. Ensure you are not using an excessive amount of solute. |
| Poor recovery of the purified compound. | The compound is too soluble in the cold solvent. | Use a smaller volume of the recrystallization solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Issue 3: How do I set up a column chromatography protocol for this compound?
Column chromatography is a versatile technique for separating compounds with similar polarities.[12]
Workflow for Column Chromatography:
Caption: Steps for a successful column chromatography purification.
Recommended Starting Conditions for Column Chromatography:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Start with a non-polar solvent and gradually increase polarity. Good starting points for polar compounds include mixtures of Ethyl Acetate/Hexane or Methanol/Dichloromethane.[13] For very polar compounds, adding a small amount of acetic acid or triethylamine to the mobile phase can improve separation. |
| Fraction Analysis | Monitor the collected fractions by TLC to identify those containing the pure product.[14] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Dissolve a small amount of the crude and, if available, a pure sample of this compound in a suitable solvent (e.g., methanol or ethyl acetate) and spot them on the TLC plate.
-
Development: Develop the plate in a sealed chamber with an appropriate solvent system. Suggested starting systems include:
-
Ethyl Acetate : Hexane (e.g., 1:1 or 2:1)
-
Methanol : Dichloromethane (e.g., 5:95)
-
-
Visualization: Visualize the spots under a UV lamp. The pure compound should appear as a single spot. Calculate the Rf value for each spot.
Quantitative Data Summary
The following table summarizes typical purity levels and analytical parameters for this compound.
| Parameter | Typical Value | Analytical Method | Reference |
| Purity (Commercial Grade) | 95% | Varies | [6] |
| Purity (High Grade) | >99% | LCMS | [7] |
| Melting Point | ~249 °C | Melting Point Apparatus | [5] |
Note: The effectiveness of each purification technique will vary depending on the specific impurities present in your sample. It is recommended to perform small-scale trials to optimize the purification protocol for your specific material.
References
- 1. heteroletters.org [heteroletters.org]
- 2. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 34206-49-0 | Benchchem [benchchem.com]
- 7. file.leyan.com [file.leyan.com]
- 8. benchchem.com [benchchem.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. LabXchange [labxchange.org]
- 11. youtube.com [youtube.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. community.wvu.edu [community.wvu.edu]
Technical Support Center: Optimizing Reactions of 5-Bromopyridine-2,3-diol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 5-Bromopyridine-2,3-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is a versatile building block. The most common reactions involve:
-
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced to form carbon-carbon bonds with various boronic acids. This is a powerful method for introducing aryl or heteroaryl substituents.
-
Etherification: The two hydroxyl groups can be alkylated to form ethers. The Williamson ether synthesis is a common method for this transformation.[1][2][3][4][5]
-
Nucleophilic Aromatic Substitution (SNAr): While less common for the bromine on the pyridine ring, the hydroxyl groups can activate the ring, and under certain conditions, nucleophilic substitution might be possible.[6][7][8][9][10]
Q2: How does the reactivity of the two hydroxyl groups differ?
A2: The relative reactivity of the hydroxyl groups at the 2- and 3-positions can be influenced by steric hindrance and electronic effects. Generally, the primary hydroxyl group is more reactive than secondary ones due to less steric hindrance.[11] However, the electronic environment of the pyridine ring will also play a significant role. It is recommended to perform small-scale experiments to determine the selectivity under your specific reaction conditions.
Q3: What is the general solubility profile of this compound?
A3: While specific quantitative data is limited, based on its structure, this compound is expected to have the following solubility characteristics:
-
High Solubility: In polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).
-
Moderate Solubility: In alcohols such as methanol and ethanol.
-
Low to Negligible Solubility: In nonpolar solvents like hexanes and diethyl ether, and likely in water.
It is always recommended to perform solubility tests with your chosen solvent system before initiating a large-scale reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the coupled product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is of high quality and properly handled to avoid deactivation. Consider using a pre-catalyst or a ligand that stabilizes the active Pd(0) species. |
| Suboptimal Base | The choice and amount of base are critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the protocol. |
| Inappropriate Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used. Ensure all reactants are sufficiently soluble in the chosen solvent system. |
| Incorrect Temperature | Reactions are typically heated (80-110 °C).[12] If no reaction occurs, gradually increase the temperature. If decomposition is observed, lower the temperature and increase the reaction time. |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen. Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. |
Issue: Formation of significant side products (e.g., homocoupling, debromination).
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure rigorous degassing of the reaction mixture. |
| Debromination of Starting Material | This can occur at high temperatures or with certain ligand/base combinations. Try a milder base or a different phosphine ligand. Lowering the reaction temperature may also help. |
Etherification (Williamson Ether Synthesis)
Issue: Low yield of the desired ether.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure a strong enough base (e.g., NaH, KH) is used to fully deprotonate the hydroxyl groups to form the more nucleophilic alkoxide. |
| Poor Leaving Group on Alkylating Agent | Use an alkyl halide with a good leaving group (I > Br > Cl). |
| Steric Hindrance | The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance.[1][4] Use a primary alkyl halide if possible. If a secondary alkyl halide must be used, expect lower yields and potential for elimination side products. |
| Inappropriate Solvent | A polar aprotic solvent like DMF or acetonitrile is typically used.[3] |
Issue: Formation of elimination byproducts.
| Potential Cause | Troubleshooting Steps |
| Strongly Basic/Hindered Alkoxide | Using a bulky base or reacting with a secondary/tertiary alkyl halide can favor elimination. |
| High Reaction Temperature | Higher temperatures tend to favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocols
Note: The following protocols are adapted from similar substrates and should be considered as a starting point for optimization for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of related pyridine derivatives.[12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85-95 °C with stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-24 hours.[12]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Williamson Ether Synthesis
This protocol is based on the general principles of the Williamson ether synthesis.[1][3][4][5]
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 equiv)
-
Alkyl halide (2.2 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry, inert-atmosphere flask, add a suspension of NaH in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound in anhydrous DMF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and slowly add the alkyl halide.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (50-100 °C) may be required depending on the reactivity of the alkyl halide.[3]
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low yields in Williamson ether synthesis.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Preventing decomposition of diol functional groups during reactions
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals prevent the decomposition of diol functional groups during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of diol decomposition during a reaction?
A1: Diol functional groups are susceptible to decomposition under various conditions, most notably in the presence of acid.[1] Common decomposition pathways include:
-
Acid-Catalyzed Dehydration: In acidic media, a hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination leads to the formation of unsaturated alcohols or ethers.[1][2][3]
-
Pinacol Rearrangement: Vicinal diols (1,2-diols) can undergo a characteristic acid-catalyzed rearrangement to form ketones or aldehydes.[4][5][6] This involves the formation of a carbocation intermediate followed by a 1,2-alkyl or aryl shift.[7][8]
-
Oxidative Cleavage: Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the carbon-carbon bond of vicinal diols to yield two carbonyl compounds.[9]
Q2: How can I prevent my diol from decomposing during a reaction?
A2: The most robust and widely used strategy to prevent diol decomposition is to "protect" the diol.[1] This involves converting the two hydroxyl groups into a more stable functional group, a protecting group, which masks their reactivity.[10][11] This new group is designed to be stable under the desired reaction conditions and can be selectively removed later in the synthesis to regenerate the diol.[10]
Q3: What are the most common protecting groups for diols?
A3: For 1,2- and 1,3-diols, the most important method of protection is the formation of a cyclic acetal or ketal.[12][13][14] These are favored because they form stable five- or six-membered rings.[15][16]
-
For 1,2-Diols: Isopropylidene acetals (acetonides), formed from acetone, are very common.[17][18]
-
For 1,3-Diols: Benzylidene acetals, formed from benzaldehyde, are frequently used.[19][20]
-
Other Options: Silyl ethers (e.g., TBDMS) and cyclic carbonates are also effective protecting groups for diols.[12][13]
Q4: What does "orthogonal protection" mean?
A4: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that has multiple protecting groups, without affecting the others.[10] For example, a molecule could have a diol protected as a benzylidene acetal (cleaved by hydrogenolysis) and another alcohol protected as a silyl ether (cleaved by fluoride).[10][21] This allows for precise, stepwise manipulation of different functional groups within a complex molecule.[22][23]
Troubleshooting Guide
Issue: My 1,2-diol is rearranging into a ketone under acidic conditions.
-
Probable Cause: You are observing the Pinacol Rearrangement . This is a classic acid-catalyzed reaction of 1,2-diols.[6][24] The mechanism involves protonation of a hydroxyl group, loss of water to form a carbocation, and migration of an adjacent group to form a more stable, resonance-stabilized cation that leads to the ketone product.[4][5]
-
Solution: Protect the 1,2-diol as a cyclic acetal, such as an acetonide, before subjecting it to acidic conditions. Acetals are generally stable to base and nucleophiles but are designed to be cleaved under different, controlled acidic conditions when desired.[12][14]
Issue: My reaction yields are low and TLC analysis shows a complex mixture of byproducts when using acid.
-
Probable Cause: Your diol is likely undergoing acid-catalyzed dehydration.[1] This is especially common with 1,3- and longer-chain diols where ring formation is less favorable or intramolecular hydrogen bonding is weaker.[2][25]
-
Solution:
-
Protect the Diol: The most reliable solution is to protect the diol with a group stable to your reaction conditions. Refer to the selection guide below.
-
Milder Conditions: If protection is not feasible, consider using milder acids, aprotic conditions, or lowering the reaction temperature to minimize dehydration side reactions.
-
Issue: The protecting group I used was cleaved during my intended reaction.
-
Probable Cause: The stability of your chosen protecting group is incompatible with your reaction conditions. For example, using an acetonide (acid-labile) in a reaction that requires strong acid will result in premature deprotection.[14]
-
Solution: Choose a more robust or orthogonal protecting group. Consult the data table below to match the protecting group's stability profile with your reaction's requirements. For instance, if your reaction is acidic, a benzyl ether (removed by hydrogenolysis) would be a more suitable choice than an acetal.
Protecting Group Selection Guide
Choosing the correct protecting group is critical for the success of a synthetic sequence. The following workflow and data table will aid in this selection process.
Decision Workflow for Protecting Group Selection
Stability of Common Diol Protecting Groups
This table summarizes the stability of common diol protecting groups under various reaction conditions. "Stable" indicates the group is generally unreactive, while "Labile" indicates it is likely to be cleaved.
| Protecting Group | Formation Conditions | Cleavage Conditions | Stable To | Labile To |
| Isopropylidene Acetal (Acetonide) | Acetone or 2,2-DMP, acid catalyst (e.g., CSA, PTSA)[18][26] | Aqueous acid (e.g., HCl, TFA, CSA)[10][18] | Bases, nucleophiles, oxidants, reductants[12][14] | Strong and mild acids[14] |
| Benzylidene Acetal | Benzaldehyde, acid catalyst (e.g., ZnCl₂)[20] | Aqueous acid; Catalytic Hydrogenolysis (H₂, Pd/C)[10][21] | Bases, nucleophiles, many oxidants/reductants[12] | Strong acids, catalytic hydrogenation[21] |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride (e.g., TBDMS-Cl), imidazole | Fluoride source (e.g., TBAF), acid[13] | Bases, many oxidants/reductants | Acids, fluoride ions[12] |
| Benzyl Ethers (Bn) | Benzyl bromide (BnBr), base (e.g., NaH) | Catalytic Hydrogenolysis (H₂, Pd/C)[27] | Acids, bases, oxidants, reductants | Catalytic hydrogenation[27] |
| Cyclic Carbonate | Phosgene or equivalent, base[21] | Base (e.g., K₂CO₃ in MeOH)[12][18] | Acids, reductants, many oxidants | Strong bases[12] |
Key Experimental Protocols
The following are representative procedures for the protection and deprotection of diols. Always consult the primary literature for substrate-specific optimizations.
General Workflow for a Protection-Reaction-Deprotection Sequence
Protocol 1: Protection of a 1,2-Diol as an Acetonide
This method uses 2,2-dimethoxypropane as both a reagent and a water scavenger, driving the reaction to completion.
-
Reagents:
-
1,2-Diol (1.0 equiv)
-
2,2-Dimethoxypropane (1.5 - 3.0 equiv)
-
Catalyst: Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (PTSA) (0.05 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetone
-
-
Procedure:
-
Dissolve the 1,2-diol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add 2,2-dimethoxypropane to the solution.
-
Add the acid catalyst (CSA or PTSA) to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-7 hours.[26]
-
Upon completion, quench the reaction by adding a small amount of triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Deprotection of an Acetonide
This protocol uses mild acidic conditions to hydrolyze the acetal and regenerate the diol.
-
Reagents:
-
Acetonide-protected diol (1.0 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Solvent system: Acetonitrile/Water or THF/Water
-
-
Procedure:
-
Dissolve the acetonide-protected compound in the solvent mixture (e.g., a 4:1 mixture of MeCN:H₂O).[26]
-
Cool the solution in an ice bath (0 °C).
-
Add the acid (e.g., 80% aqueous TFA or 1M HCl) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature while monitoring its progress by TLC. Deprotection is often complete within 1-5 hours.[26]
-
Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Remove the organic solvent (acetonitrile or THF) under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected diol.
-
Purify by column chromatography or recrystallization if needed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. byjus.com [byjus.com]
- 8. Pinacol Rearrangement [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Diol - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. may.chem.uh.edu [may.chem.uh.edu]
- 22. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 23. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 24. A vicinal diol has OH groups on adjacent carbons. The dehydration... | Study Prep in Pearson+ [pearson.com]
- 25. researchgate.net [researchgate.net]
- 26. synarchive.com [synarchive.com]
- 27. wikipedia.nucleos.com [wikipedia.nucleos.com]
Technical Support Center: Suzuki Coupling with Bromopyridines
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Question: I am observing very low or no yield of my desired coupled product. What are the common causes and how can I address this?
Answer: Low yield is a frequent challenge in Suzuki couplings with bromopyridines. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can inhibit the reaction.[1][2] Key areas to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2][3]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the reaction.
-
Inefficient Oxidative Addition or Transmetalation: The C-Br bond may not be activating effectively, or the transfer of the organic group from the boronic acid to the palladium complex may be slow.[1][6]
-
Inadequate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal.
-
Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.[1][4]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which leads to deactivation.[2]
-
Solution: Ensure all solvents and the reaction mixture are thoroughly degassed.[2][4] Common methods include sparging with an inert gas (Argon or Nitrogen) for an extended period or using several freeze-pump-thaw cycles.[1][2][4] The reaction should be run under a positive pressure of an inert gas.[2]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 2: Significant Side Product Formation
Question: My reaction is producing significant byproducts like homocoupled boronic acid, debrominated pyridine, or protodeboronation. How can I minimize these?
Answer: The formation of side products is a common issue that can often be mitigated by adjusting reaction conditions.
-
Homocoupling (Boronic Acid): This occurs when the boronic acid couples with itself, often promoted by the presence of oxygen.[1][3]
-
Dehalogenation/Debromination: The bromopyridine starting material is reduced, replacing the bromine atom with a hydrogen.[2][10]
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a side reaction particularly common with aqueous bases or excess water.[1][3][6]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[3] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[1] Switching to a non-aqueous base like KF or K₃PO₄ in an anhydrous solvent can also be effective.[2][3][5]
-
Common Side Reactions and Their Causes
Caption: Relationship between common side reactions and their primary causes.
Data Presentation: Reaction Parameter Selection
The following tables provide a starting point for selecting and optimizing reaction conditions.
Table 1: Typical Catalyst & Ligand Systems for Bromopyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | 2-5 (Pd), 4-10 (Ligand) | A standard choice, but can be prone to deactivation with pyridine substrates.[1] |
| Pd₂(dba)₃ | SPhos / XPhos | 1-3 (Pd), 2-6 (Ligand) | Bulky, electron-rich ligands help stabilize the catalyst and are often more effective.[1][4] |
| Pd(PPh₃)₄ | None | 2-5 | A common Pd(0) source, but can be air-sensitive.[4] |
| PdCl₂(dppf) | None | 2-5 | Often used for a wide range of Suzuki couplings.[4] |
Table 2: Common Bases for Suzuki Coupling of Bromopyridines
| Base | Equivalents | Typical Solvent(s) | Efficacy | Notes |
|---|---|---|---|---|
| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| K₃PO₄ | 2-3 | Dioxane, THF/H₂O | High to Excellent | A strong base that is often very effective for less reactive or challenging substrates.[1][2] |
| Cs₂CO₃ | 2-3 | Dioxane, Toluene | High to Excellent | Often provides higher yields but is more expensive.[1] |
| Na₂CO₃ | 2-3 | DMF, Toluene/H₂O | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Experimental Protocols & Methodologies
General Procedure for Suzuki Coupling of Bromopyridine
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.[1] All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[11]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[4][11]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.[1]
-
Solvent Addition: Add the degassed solvent system via syringe.[1][4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1][2] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Catalytic Cycle Visualization
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 5-Bromopyridine-2,3-diol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the laboratory-scale production of 5-Bromopyridine-2,3-diol. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Synthesis Overview
The recommended scalable synthesis of this compound is a two-step process commencing from the commercially available 2,3-dimethoxypyridine. The synthesis involves an initial electrophilic bromination to selectively install a bromine atom at the C-5 position, yielding the intermediate 5-bromo-2,3-dimethoxypyridine. This intermediate is then subjected to demethylation to afford the final product, this compound.
Synthesis Pathway
Challenges in the halogenation of pyridine rings and solutions
Welcome to the technical support center for the halogenation of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the direct electrophilic halogenation of my pyridine substrate difficult and resulting in low yields or a mixture of isomers?
A1: Direct electrophilic aromatic substitution (EAS) on the pyridine ring is inherently challenging for two main reasons:
-
Ring Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, which deactivates the ring towards electrophilic attack, making it significantly less reactive than benzene.[1][2] Many EAS reactions also require acidic conditions, which protonate the pyridine nitrogen, further deactivating the ring.[3] This often necessitates harsh reaction conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, which can limit substrate scope and lead to decomposition.[1][4]
-
Regioselectivity Issues: When the reaction does proceed, it typically favors substitution at the C3 (and C5) position.[1] This is because the intermediate sigma complex formed from attack at C2 or C4 is destabilized by placing a positive charge on the electronegative nitrogen atom.[1] The intermediate from C3 attack avoids this, making it the kinetically favored product.[1] However, even when C3 selectivity is achieved, mixtures of regioisomers are common, and yields can be low.[1][4]
Troubleshooting Steps:
-
Assess Substituent Effects: The regiochemical outcome is a balance between the C3-directing effect of the ring nitrogen and any existing substituents.
-
Consider Milder Reagents: If using elemental halogens (Br₂, Cl₂) gives poor results, switching to N-halosuccinimides (NBS, NCS, NIS) can sometimes provide better control and selectivity.[1]
-
Explore Alternative Strategies: If direct halogenation remains unselective or low-yielding, it is often more effective to employ one of the alternative strategies outlined below.[1]
Q2: How can I achieve selective halogenation at a specific position on the pyridine ring (C2, C3, or C4)?
A2: Achieving high regioselectivity often requires moving beyond direct EAS. Several modern strategies provide excellent control over the position of halogenation.
For C2-Halogenation:
The most reliable and widely used strategy is the Pyridine N-oxide approach . The N-oxide group is electron-donating, activating the C2 and C4 positions for electrophilic or nucleophilic attack.[1][3][5] Deoxygenative halogenation provides highly regioselective access to 2-halopyridines.[5][6]
-
Mechanism: The N-oxide is activated by an electrophilic reagent (e.g., POCl₃, oxalyl chloride), enabling the addition of a halide anion to the C2 position.[6] Subsequent elimination yields the 2-halopyridine.[6]
-
Common Reagents: POCl₃ for chlorination, POBr₃ for bromination, or oxalyl chloride/bromide in the presence of a base.[1][6] This method proceeds under mild conditions and gives high yields.[5]
For C4-Halogenation:
Achieving C4-halogenation can be challenging, but two effective strategies are available:
-
Pyridine N-Oxides: Similar to C2-halogenation, the N-oxide strategy can be adapted for C4-selectivity by carefully choosing the halogenating agent and conditions.[1][2]
-
Designed Phosphine Reagents: A modern approach involves the installation of a heterocyclic phosphine at the 4-position to form a phosphonium salt.[2][7] This salt is then displaced by a nucleophilic halide (e.g., LiCl, LiBr with TfOH).[2][7] This two-step sequence is effective for a broad range of unactivated pyridines and complex pharmaceuticals.[2][8]
For C3-Halogenation (under mild conditions):
While direct EAS favors C3, it requires harsh conditions. A powerful alternative is the use of Zincke imine intermediates .[4][9] This one-pot strategy transforms the electron-deficient pyridine into an electron-rich acyclic intermediate that undergoes highly regioselective halogenation.[4][10]
-
Process: The method involves a three-step sequence in a single pot:[1][4]
-
Ring-opening: The pyridine is activated and opened with an amine to form an acyclic Zincke imine.
-
Halogenation: This electron-rich intermediate undergoes highly selective halogenation with reagents like NIS or NBS.
-
Ring-closing: The halogenated intermediate is cyclized to reform the pyridine ring, now bearing a halogen at the C3 position.
-
This approach is compatible with a wide range of functional groups and complex molecules.[4][11][12]
Data Summary Tables
Table 1: Comparison of C4-Halogenation via Designed Phosphine Reagents
| Pyridine Substrate | Halogenating Agent | Product | Yield (%) |
| 3-Phenylpyridine | LiCl | 4-Chloro-3-phenylpyridine | 85 |
| 2-Methylpyridine | LiBr, TfOH | 4-Bromo-2-methylpyridine | 78 |
| 4-Phenylpyridine | LiI, TfOH | 4-Iodo-4-phenylpyridine | 92 |
| Etoricoxib derivative | Custom Phosphine, LiCl | 4-Chloro-etoricoxib derivative | 91 |
| Data reflects the two-step yield of phosphonium salt formation and subsequent halogenation.[1] |
Table 2: C3-Iodination via Zincke Imine Intermediates
| Pyridine Substrate | Product | Yield (%) |
| 2-Phenylpyridine | 3-Iodo-2-phenylpyridine | 88 |
| 4-Cyanopyridine | 3-Iodo-4-cyanopyridine | 75 |
| 3-Fluoropyridine | 3-Iodo-5-fluoropyridine | 65 (two-step) |
| Fused Furopyridine | 3-Iodo-furopyridine derivative | 78 |
| Yields are for the one-pot ring-opening, halogenation, and ring-closing sequence unless otherwise noted.[1] |
Visual Guides & Workflows
Caption: Decision workflow for selecting a pyridine halogenation strategy.
Caption: One-pot workflow for C3-halogenation via Zincke imine intermediates.
Experimental Protocols
Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide
This protocol describes the deoxygenative chlorination of a substituted pyridine N-oxide using phosphorus oxychloride (POCl₃).
-
Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in a suitable solvent like dichloromethane (DCM).
-
Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution to act as a mild base.[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.[1]
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]
-
Quenching: Carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-substituted pyridine.[1]
Protocol 2: General Procedure for C3-Iodination via Zincke Imine Intermediate
This one-pot protocol outlines the C3-iodination of a pyridine substrate without a 3-substituent.[4][9]
-
Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 30 minutes to form the Zincke imine.[1]
-
Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).[1]
-
Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-iodopyridine is complete.[1][4]
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 3: Sandmeyer Reaction for Halogenation of an Aminopyridine
The Sandmeyer reaction is a versatile method for converting an amino group on an aromatic ring into a halide.[13] This general procedure outlines the bromination of an aminopyridine.
-
Acidic Solution: Vigorously stir a solution of hydrobromic acid (48%). Add the aminopyridine substrate and cool the mixture to 0 °C using an ice bath.[14]
-
Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the diazonium salt.[14][15] A test with starch-iodide paper can confirm the presence of excess nitrous acid (a dark blue color indicates excess).[15]
-
Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide in a mixture of 48% hydrobromic acid and water.[14]
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous bubbling (N₂ gas evolution) should be observed.[14][15]
-
Reaction Completion: Once the addition is complete, gently warm the reaction mixture (e.g., to 60-75 °C) to ensure the complete decomposition of the diazonium salt complex.[14]
-
Work-up: Cool the reaction mixture and pour it into ice water. Neutralize the excess acid with a base like sodium bicarbonate.[14]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[14]
-
Drying and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, evaporate the solvent, and purify the crude product by column chromatography.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. web.mnstate.edu [web.mnstate.edu]
Purification strategies to improve the purity of 5-Bromopyridine-2,3-diol
Welcome to the technical support center for the purification of 5-Bromopyridine-2,3-diol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may face during your experiments.
Question: My final product has a persistent yellow or brown discoloration. How can I remove colored impurities?
Answer: Colored impurities often arise from starting materials, by-products of the synthesis, or degradation. Here are several strategies to tackle this issue:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs many colored organic impurities. Use it sparingly (1-2% by weight) as it can also adsorb your product, reducing the yield.
-
Column Chromatography: This is a highly effective method for separating colored compounds. A silica gel column with a gradient elution, starting with a less polar solvent and gradually increasing polarity (e.g., a gradient of methanol in dichloromethane), can effectively separate the desired colorless product from more polar or colored impurities.
-
pH Adjustment and Extraction: If the impurities have different acidic or basic properties than your product, an acid-base extraction can be effective. Dissolve the crude product in a suitable solvent and wash with a dilute acid or base to remove the colored impurities.
Question: My yield is significantly low after recrystallization. What are the common causes and solutions?
Answer: Low recovery from recrystallization is a frequent issue. Consider the following points:
-
Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, you will lose a significant portion in the mother liquor. Experiment with different solvent systems. For this compound, polar solvents like water, ethanol, or mixtures such as ethanol/water are good starting points.[1][2]
-
Amount of Solvent: Using an excessive volume of solvent will result in a lower yield as more product will remain dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Precipitation Time and Temperature: Ensure the solution is cooled slowly to allow for proper crystal formation and then cooled thoroughly, perhaps in an ice bath, to maximize precipitation before filtration.
-
Premature Crystallization: If the product crystallizes too early during a hot filtration step to remove insoluble impurities, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
Question: My NMR spectrum shows signals that I cannot identify. What are the likely impurities?
Answer: The most common impurities are related to the synthetic route. If your synthesis starts from 2-aminopyridine, potential impurities include:
-
2-Amino-3,5-dibromopyridine: A common side-product from the initial bromination of 2-aminopyridine.[3][4] This can be removed by washing with a solvent like hot petroleum ether from its precursor, 2-amino-5-bromopyridine.[4]
-
2,3-Diamino-5-bromopyridine: An immediate precursor to the final product, resulting from incomplete diazotization.[1]
-
Unreacted Starting Materials: Depending on the synthetic route, you might see residual pyridine-2,3-diol or other precursors.
-
Residual Solvents: Signals from solvents used in the reaction or purification (e.g., acetic acid, ethanol, ethyl acetate) are common. Standard NMR impurity tables can help identify these.[5][6][7][8]
Question: The product "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Lower the Temperature: Try cooling the solution more slowly to encourage crystal nucleation.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: Use a lower-boiling point solvent or a different solvent mixture. A common technique is to dissolve the compound in a good solvent (e.g., ethanol) and then slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water or hexane) until the solution becomes cloudy, then heat until it is clear again before slow cooling.[2][9]
Frequently Asked Questions (FAQs)
What is the most effective initial purification strategy for crude this compound?
For an initial purification, recrystallization is often the most straightforward and cost-effective method. Given the polar nature of the diol and the pyridine ring, a polar solvent system like water, ethanol, or an ethanol/water mixture is a good starting point.[1][2] This method is effective at removing major impurities and can yield a product of sufficient purity for many applications. If recrystallization fails to achieve the desired purity, column chromatography is the recommended next step.
How can I assess the purity of my final product?
Several analytical methods can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantitative purity analysis.[10][11][12] A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a standard choice. Purity is determined by the area percentage of the main product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly identify the presence of organic impurities. Quantitative NMR (qNMR), using an internal standard of known purity, can provide a highly accurate purity value.
-
Mass Spectrometry (MS): Can confirm the identity of the product and help identify impurities based on their mass-to-charge ratio.
What are the key safety considerations when handling this compound?
Based on safety data for the compound and its precursors, it should be handled with care. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Comparison of Purification Strategies
The following table provides a summary of common purification techniques for this compound. The quantitative data is illustrative to demonstrate how different methods might compare for a typical batch purification.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Pros | Cons |
| Recrystallization | 95 - 98.5% | 60 - 85% | Simple, cost-effective, good for removing major impurities. | Can have lower yields; may not remove closely related impurities. |
| Column Chromatography | > 99% | 50 - 80% | High resolution, capable of separating very similar compounds. | More time-consuming, requires larger volumes of solvent, more complex setup. |
| Sublimation | > 99.5% | 40 - 70% | Can yield very high-purity crystalline product; solvent-free. | Only suitable for thermally stable and volatile compounds; may not be efficient for large quantities. |
| Acid-Base Extraction | Purity varies | > 90% | Good for removing neutral or oppositely charged impurities; high recovery. | Only effective if impurities have different acid/base properties; product must be stable to pH changes. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general procedure based on the properties of pyridinediols. The optimal solvent should be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of crude product in various polar solvents (e.g., water, ethanol, isopropanol, acetone) to find a suitable one where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
(Optional) Charcoal Treatment: If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a clean receiving flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
This is a general protocol for purifying a polar compound on a silica gel column.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane or 5% methanol in dichloromethane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Sublimation Protocol
This method is suitable for small-scale, high-purity applications.
-
Apparatus Setup: Place the crude, dry this compound at the bottom of a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high-vacuum line and reduce the pressure.
-
Heating and Cooling: Insert the cold finger and begin circulating a coolant (e.g., cold water). Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Sublimation: The compound will sublime from a solid to a gas and then deposit as pure crystals on the cold finger, leaving non-volatile impurities behind.[10]
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air. Carefully remove the cold finger and scrape off the purified crystals.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification strategy based on impurity type.
References
- 1. This compound | 34206-49-0 | Benchchem [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. heteroletters.org [heteroletters.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Avoiding over-bromination in the synthesis of bromopyridine compounds
Welcome to the technical support center for the synthesis of bromopyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a specific focus on avoiding over-bromination and controlling regioselectivity.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of bromopyridine compounds.
Q1: My bromination of an activated pyridine (e.g., aminopyridine, hydroxypyridine) is resulting in multiple brominated products. How can I improve the selectivity for mono-bromination?
A1: Over-bromination is a common issue with electron-rich pyridine rings. The strong activating nature of substituents like amino (-NH₂) and hydroxyl (-OH) groups makes the ring highly susceptible to electrophilic attack, often leading to di- or even tri-brominated products.[1] To enhance the selectivity for mono-bromination, consider the following strategies:
-
Protecting Group Strategy: For aminopyridines, protecting the amino group as an acetanilide can moderate its activating effect. The N-acetyl group is still an ortho-, para-director but is less activating than a free amino group, which allows for more controlled mono-bromination. The acetyl group can be subsequently removed by hydrolysis.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is crucial. Using a molar ratio of less than 1:1 of the brominating agent to the pyridine derivative can help minimize the formation of poly-brominated side products.[2]
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better control compared to elemental bromine.
-
Reaction Conditions: Lowering the reaction temperature can help to reduce the reaction rate and improve selectivity.
Q2: I am observing poor regioselectivity in my pyridine bromination. How can I direct the bromination to a specific position (e.g., C2, C3, or C4)?
A2: The inherent electronic properties of the pyridine ring favor electrophilic substitution at the 3- and 5-positions, and this often requires harsh reaction conditions.[3] Achieving selective bromination at other positions typically requires specific strategies:
-
For C2-Bromination:
-
Pyridine N-Oxide: Conversion of the pyridine to its N-oxide activates the C2 and C4 positions towards electrophilic attack. Subsequent reaction with a brominating agent like phosphorus oxybromide (POBr₃) can yield the 2-bromopyridine.[3]
-
Directed Lithiation: Direct lithiation of the pyridine at the 2-position using a strong base like n-butyllithium (n-BuLi), followed by quenching with a bromine source, can provide 2-bromopyridine.[4]
-
-
For C3-Bromination:
-
Direct Bromination (Harsh Conditions): Direct bromination of pyridine with bromine in the presence of oleum at high temperatures (e.g., >300°C) will yield 3-bromopyridine, often along with 3,5-dibromopyridine.[3]
-
Zincke Imine Intermediate: A milder, more recent method involves the formation of a Zincke imine intermediate from the pyridine. This intermediate undergoes highly regioselective halogenation at the 3-position, followed by ring-closing to yield the 3-halopyridine.[5][6][7]
-
-
For C4-Bromination:
-
Pyridine N-Oxide: Similar to C2-bromination, the pyridine N-oxide strategy can be adapted for C4-bromination by carefully selecting the reagents and reaction conditions.
-
Directed Lithiation: The use of specific lithium amide bases can facilitate lithiation at the 4-position, followed by reaction with a bromine source.[4]
-
Q3: My bromination reaction is giving a low yield. What are the common causes and how can I improve it?
A3: Low yields in pyridine bromination can be attributed to several factors:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure the consumption of the starting material.
-
Side Reactions: Besides over-bromination, other side reactions can occur. For instance, in the Sandmeyer reaction of aminopyridines, the diazonium salt intermediate can react with water to form phenolic impurities.[8] Performing the reaction at low temperatures can help minimize this.[8]
-
Substrate Deactivation: In strongly acidic conditions, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic substitution.
-
Poor Work-up and Purification: The desired product may be lost during extraction or purification steps. Ensure the work-up procedure is appropriate for the properties of your bromopyridine compound.
Data Presentation
The following tables summarize quantitative data for different bromination methods, providing a comparison of reaction conditions and outcomes.
Table 1: Comparison of Bromination Methods for Pyridine
| Method | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| Direct Bromination | Br₂ | Oleum | >300 | - | 3-Bromopyridine, 3,5-Dibromopyridine | Moderate | [3] |
| Electrochemical | TBABr | LiClO₄, MeCN/HOAc | 25 | 8 | 2-Amino-5-bromopyridine | 86-93 | [3] |
| Zincke Imine | NBS | CH₂Cl₂ | -78 | - | 3-Bromopyridine | 92 (of intermediate) | [5] |
| N-Oxide Route | POBr₃ | - | - | - | 2-Bromopyridine, 4-Bromopyridine | Varies | [3] |
Table 2: Conditions for Selective Mono-bromination of 2-Aminopyridine
| Method | Brominating Agent | Reagents/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Sandmeyer-type | Br₂ | 48% HBr, NaNO₂ | -5 to 0 | 0.5 | 2-Bromo-4-methylpyridine | High | [8] |
| Electrochemical | TBABr | LiClO₄, MeCN/HOAc | 25 | 8 | 2-Amino-5-bromopyridine | 86-93 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methylpyridine via Sandmeyer-Type Reaction [8][9]
This protocol describes the synthesis of 2-bromo-4-methylpyridine from 2-amino-4-methylpyridine.
-
Preparation: In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.
-
Cooling: Cool the mixture to between -5 °C and 0 °C in an ice-salt bath with vigorous stirring.
-
Bromination: Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Work-up: Slowly raise the temperature to 20 °C. Adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography.
Protocol 2: Electrochemical Bromination of 2-Aminopyridine [3]
This protocol outlines a sustainable method for the meta-bromination of 2-aminopyridine.
-
Reaction Setup: In an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum plate cathode, combine 2-aminopyridine (0.5 mmol), tetrabutylammonium bromide (TBABr, 1.5 equiv), and lithium perchlorate (LiClO₄, 0.1 M) as the electrolyte.
-
Solvent: Add a mixed solvent of acetonitrile (MeCN, 8 mL) and acetic acid (HOAc, 1 mL).
-
Electrolysis: Electrolyze the mixture under a constant current of 5 mA at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by flash chromatography to obtain 2-amino-5-bromopyridine.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Pyridine Bromination
Caption: Troubleshooting workflow for addressing low yields in pyridine bromination reactions.
Diagram 2: Decision Pathway for Regioselective Bromination of Pyridine
Caption: Decision pathway for selecting a synthetic strategy for regioselective pyridine bromination.
References
- 1. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 5-Bromopyridine-2,3-diol and 5-Chloropyridine-2,3-diol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, halogenated pyridine derivatives serve as indispensable building blocks for the synthesis of complex molecular architectures. Their utility is primarily centered on their ability to participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison between two key intermediates, 5-Bromopyridine-2,3-diol and 5-Chloropyridine-2,3-diol, focusing on their synthesis and relative performance in widely used synthetic transformations.
Synthesis of 5-Halopyridine-2,3-diols
The synthesis of both 5-bromo- and 5-chloropyridine-2,3-diol can be achieved through multi-step sequences, typically starting from the corresponding 2-amino-5-halopyridines. The general synthetic strategy involves diazotization, nitration, reduction, and a final diazotization to install the hydroxyl groups.
A patented method for the synthesis of 5-chloropyridine-2,3-diol begins with 2-amino-5-chloropyridine, which undergoes diazotization to yield 2-hydroxy-5-chloropyridine. Subsequent nitration, reduction of the nitro group to an amine, and a final diazotization in aqueous media furnishes the target diol. A similar pathway can be envisioned for the bromo-analogue, starting from 2-amino-5-bromopyridine.
Experimental Protocol: Synthesis of 5-Chloropyridine-2,3-diol
This protocol is adapted from patent literature, outlining a representative synthesis.
Step 1: 2-Hydroxy-5-chloropyridine
-
2-Amino-5-chloropyridine is treated with a diazotizing agent (e.g., sodium nitrite in an acidic medium) followed by hydrolysis. The reaction temperature is typically controlled between 20-80 °C.
Step 2: 2-Hydroxy-3-nitro-5-chloropyridine
-
The resulting 2-hydroxy-5-chloropyridine is nitrated using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The temperature is maintained between 30-100 °C for 1-2 hours.
Step 3: 2-Hydroxy-3-amino-5-chloropyridine
-
The nitro-intermediate is reduced to the corresponding amine. A common method involves using a reducing agent like iron powder in the presence of an acid or a salt like calcium chloride in an ethanol/water mixture, followed by refluxing for several hours.
Step 4: 5-Chloropyridine-2,3-diol
-
The 2-hydroxy-3-amino-5-chloropyridine is subjected to a final diazotization reaction. The amine is dissolved in a strong acid (e.g., concentrated hydrochloric acid) and cooled to -10 to -5 °C. An aqueous solution of sodium nitrite is added dropwise. The mixture is then warmed to 30-50 °C to facilitate the evolution of nitrogen gas and formation of the hydroxyl group. The reaction is worked up by adjusting the pH to approximately 6-7 to precipitate the final product. A yield of around 60.9% with >98.0% purity has been reported for this final step.[1]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The primary utility of 5-bromo- and 5-chloropyridine-2,3-diol in synthesis is their participation as electrophilic partners in cross-coupling reactions. The choice between a bromo or chloro derivative has significant consequences for reaction efficiency, catalyst selection, and overall cost.
The enhanced reactivity of aryl bromides over aryl chlorides is a well-established principle in palladium-catalyzed cross-coupling chemistry.[2] This difference is primarily attributed to the disparity in their carbon-halogen bond dissociation energies (C-Br: ~82.6 kcal/mol vs. C-Cl: ~97.6 kcal/mol).[2] The oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-limiting step of the catalytic cycle, and the weaker C-Br bond undergoes this step more readily than the stronger C-Cl bond.[2][3][4] Consequently, reactions involving aryl bromides typically proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to their chloro counterparts.[5]
Data Presentation: Performance in Cross-Coupling Reactions
The following table summarizes the expected differences in performance between the two substrates in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, based on established reactivity principles.
| Parameter | This compound (Aryl Bromide) | 5-Chloropyridine-2,3-diol (Aryl Chloride) |
| Relative Reactivity | Higher | Lower[3] |
| Typical Temperature | 80 - 110 °C | 100 - 150 °C or higher[3] |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 2-5 mol% or more)[4] |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) may suffice. | Requires bulky, electron-rich ligands (e.g., XPhos, RuPhos)[3] |
| Reaction Time | Shorter (e.g., 2-12 hours) | Longer (e.g., 12-24 hours or more)[6] |
| Typical Yields | Generally Good to Excellent | Moderate to Good (often requires extensive optimization) |
| Side Reactions | Lower propensity for catalyst deactivation. | Higher risk of hydrodehalogenation and catalyst deactivation.[3] |
Key Experimental Protocols
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds.
Representative Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-halopyridine-2,3-diol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[7]
-
Reaction: Stir the mixture and heat to the required temperature (e.g., 85-95 °C for the bromo-derivative; potentially higher for the chloro-derivative) for the necessary duration (typically 12-24 hours).[1][7] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of aryl amines, forming a carbon-nitrogen bond.
Representative Protocol:
-
Reaction Setup: To a 2-necked flask under an inert atmosphere, charge the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the appropriate phosphine ligand (e.g., XPhos for a chloropyridine), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5-2.0 eq).
-
Reagent Addition: Add a dry, degassed aprotic solvent (e.g., toluene or 1,4-dioxane). Stir for a few minutes, then add the 5-halopyridine-2,3-diol (1.0 eq) and the amine (1.2-1.5 eq).
-
Reaction: Heat the resulting mixture to the required temperature (refluxing toluene, ~110 °C, is common for chloropyridines) and stir until the starting material is consumed, as monitored by GC or LC-MS.[3]
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the desired N-aryl product.
Conclusion
Both this compound and 5-Chloropyridine-2,3-diol are valuable precursors in synthetic chemistry. The choice between them represents a classic trade-off between reactivity and cost.
-
This compound is the more reactive substrate, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields in palladium-catalyzed cross-coupling reactions. It is the preferred choice when reaction efficiency and speed are paramount.
-
5-Chloropyridine-2,3-diol is a less expensive but significantly less reactive starting material.[5] Its successful use in cross-coupling reactions necessitates more forcing conditions, including higher temperatures and the use of specialized, often more expensive, bulky phosphine ligands to activate the resilient C-Cl bond.[3] It is a viable option when cost is a primary driver and the necessary optimization is feasible.
For drug development professionals, this comparison underscores the importance of strategic planning in route scouting. While the bromo-derivative may offer a faster path to a target molecule in early-stage discovery, the development of a robust and cost-effective process using the chloro-analogue may be a critical long-term goal for large-scale synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Brominated Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Brominated pyridines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The isomeric position of the bromine atom on the pyridine ring profoundly dictates the molecule's physicochemical properties and chemical reactivity. This guide provides an objective comparison of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in several common and synthetically important organic reactions. The information presented, supported by experimental data, aims to assist researchers in making informed decisions for reaction design and optimization.
Physicochemical Properties of Bromopyridine Isomers
The electronic properties of the pyridine ring are significantly influenced by the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene. This effect is most pronounced at the ortho (2-) and para (4-) positions.[1] These electronic differences are reflected in the physical properties of the bromopyridine isomers, as summarized below.
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| CAS Number | 109-04-6 | 626-55-1 | 1120-94-1 |
| Molecular Formula | C₅H₄BrN | C₅H₄BrN | C₅H₄BrN |
| Molar Mass | 158.00 g/mol | 157.998 g/mol | 158.00 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Hygroscopic solid |
| Boiling Point | 192-194 °C | 173 °C | 185-187 °C |
| Melting Point | - | -27 °C | 55-58 °C |
| Density | 1.657 g/mL at 25 °C | 1.640 g/cm³ | - |
| pKa (of conjugate acid) | 0.71 | 2.84 | 3.5 |
| Solubility in water | Slightly miscible | Slightly miscible | Soluble |
Comparative Reactivity in Cross-Coupling Reactions
The synthetic utility of bromopyridines is most prominently showcased in palladium-catalyzed cross-coupling reactions. The general order of reactivity for the isomers in these reactions is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
This trend is primarily governed by the electronic effect of the pyridine nitrogen, which enhances the electrophilicity of the carbon atom attached to the bromine, facilitating the rate-determining oxidative addition step.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of bromopyridine isomers in this reaction clearly illustrates their electronic differences. 4-Bromopyridine generally provides the highest yields, followed by 2-bromopyridine, and then 3-bromopyridine.[1]
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~75-85 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~60-70 |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |
Note: Yields are representative and can vary with specific reaction conditions.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity trend of bromopyridines in this reaction is similar to that of the Suzuki coupling. While 4-bromopyridine is the most reactive, 2-bromopyridine can sometimes present challenges due to potential catalyst inhibition by the adjacent nitrogen atom, which may necessitate the use of specialized ligands.[1]
| Bromopyridine Isomer | Amine Partner | Catalyst System | Base | Solvent | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~80-90 |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~70-80 |
| 4-Bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | >90 |
Note: Yields are representative and can vary with specific reaction conditions.[1]
Sonogashira Coupling
The Sonogashira coupling is employed for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The reactivity of bromopyridine isomers in this reaction generally follows the same trend observed in Suzuki and Buchwald-Hartwig couplings.[2]
| Bromopyridine Isomer | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | DMF | Good |
| 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | DMF | Good |
| 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | High |
Note: Yields are qualitative as reported in the literature and can vary with specific reaction conditions.[2] A detailed protocol for a similar reaction suggests good to excellent yields are achievable.[3]
Other Cross-Coupling Reactions
-
Negishi Coupling: This reaction couples organic halides with organozinc compounds. While direct comparative studies are limited, the general reactivity trend is expected to hold. 2-Bromopyridine has been successfully used in Negishi couplings to synthesize unsymmetrical bipyridines.[4] The reaction is known for its high functional group tolerance.[5]
-
Heck Reaction: In a study comparing the Mizoroki-Heck reaction of bromopyridine isomers with butyl acrylate, 3-bromopyridine gave a significantly higher yield (78%) compared to 2- and 4-bromopyridine (<11%). This suggests that steric and electronic factors can lead to different reactivity patterns in certain reactions.[6]
-
Ullmann Homocoupling: In Ullmann homocoupling reactions to form symmetrical bipyridyls, both 2-bromopyridine and 3-bromopyridine have been shown to be effective substrates, affording the coupled products in moderate to good yields (54% and 78% respectively).[7]
Lithiation-Substitution Reactions
The generation of lithiated pyridines via lithium-halogen exchange is a powerful method for introducing a variety of functional groups. The reactivity and stability of the resulting organolithium species are dependent on the isomer.
-
2-Bromopyridine: Readily undergoes lithium-halogen exchange with n-butyllithium to form 2-lithiopyridine, a versatile synthetic intermediate.[1]
-
3-Bromopyridine: Lithium-halogen exchange with n-butyllithium can be complicated by competing deprotonation. However, using toluene as a solvent at low temperatures (-50 °C) allows for the clean generation of 3-lithiopyridine, which can then be trapped with various electrophiles in high yield.[1]
-
4-Bromopyridine: Due to the high reactivity of the C4-Br bond, lithium-halogen exchange can be less straightforward and may require carefully controlled conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling[1]
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination[1]
Materials:
-
Bromopyridine isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene, 0.1 M)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the bromopyridine isomer and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Lithiation of 3-Bromopyridine and Reaction with an Electrophile[1]
Materials:
-
3-Bromopyridine (0.50 mol)
-
n-Butyllithium (2.5 M in hexanes, 0.55 mol)
-
Anhydrous Toluene (800 mL)
-
Anhydrous THF (200 mL)
-
Electrophile (e.g., triisopropyl borate for boronic acid synthesis)
-
2.7 N HCl
Procedure:
-
In a 2 L three-necked flask equipped with an overhead stirrer, cool 600 mL of toluene to -60 °C.
-
Add the n-butyllithium solution to the toluene.
-
Slowly add a solution of 3-bromopyridine in 200 mL of toluene, maintaining the internal temperature below -50 °C. A yellow solid will precipitate.
-
Age the resulting slurry for 15-30 minutes.
-
Slowly add 200 mL of THF, keeping the internal temperature below -50 °C. The solids should dissolve to form a brown homogeneous solution.
-
Add the electrophile at low temperature.
-
Warm the reaction mixture to -15 °C and quench with 2.7 N HCl.
-
Separate the phases and wash the organic layer with water.
-
Combine the aqueous layers, neutralize to pH 7 with 10 N NaOH, and extract with THF.
-
Combine the organic layers and concentrate to dryness.
-
Purify the product as appropriate for the specific electrophile used.
Visualization of a Relevant Signaling Pathway
Many pyridine-containing molecules are potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyridine moiety often acts as a "hinge-binder," forming key hydrogen bonds in the ATP-binding pocket of the kinase, thereby inhibiting its function. A prominent example is Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scirp.org [scirp.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
Validating the Structure of 5-Bromopyridine-2,3-diol: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in a crystalline solid. This guide provides a comparative analysis for the structural validation of 5-Bromopyridine-2,3-diol, leveraging crystallographic data from structurally similar compounds to infer its likely solid-state conformation.
While a crystal structure for this compound is not publicly available, we can gain significant insight by comparing it with closely related analogues that have been characterized by X-ray diffraction. For this purpose, we will examine the crystal structures of 5-Bromopyridine-2,3-diamine and 2-Amino-5-bromopyridine. The substitution of hydroxyl groups with amino groups, or the removal of a substituent, allows for an objective comparison of how these functional groups influence the crystal packing and molecular geometry.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for our two comparator compounds. This data provides a quantitative basis for understanding the solid-state structures of substituted bromopyridines.
| Parameter | 5-Bromopyridine-2,3-diamine | 2-Amino-5-bromopyridine |
| Chemical Formula | C₅H₆BrN₃ | C₅H₅BrN₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P 1 2₁/c 1 |
| Unit Cell Dimensions | ||
| a (Å) | 3.82640(10) | 13.80 |
| b (Å) | 8.7336(2) | 5.839 |
| c (Å) | 18.6007(3) | 7.687 |
| α (°) | 90 | 90 |
| β (°) | 90 | 106.04 |
| γ (°) | 90 | 90 |
| Volume (ų) | 621.60(2) | Not specified |
| Z (Molecules/unit cell) | 4 | Not specified |
Inferred Structure of this compound
Based on the comparison with its diamine analogue, this compound is expected to have a planar pyridine ring. The hydroxyl groups at the 2 and 3 positions are capable of forming strong hydrogen bonds, which will likely dominate the crystal packing, similar to the hydrogen bonding observed in the diamine structure. The presence of the bromine atom will also influence the intermolecular interactions, potentially participating in halogen bonding. The overall crystal packing is anticipated to be dense, driven by a network of hydrogen bonds.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure by X-ray diffraction follows a well-established workflow. The primary and often most challenging step is obtaining a high-quality single crystal.
Crystallization
The goal of crystallization is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[1] Several methods can be employed:
-
Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent.[2] The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.[2]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystal growth.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray spots, is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are then determined, often using direct methods for small molecules. This yields an initial electron density map. An atomic model is then built into the electron density map, and the positions and displacement parameters of the atoms are refined against the experimental data to achieve the best possible fit.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.
References
- 1. Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. A Performance Evaluation of X-Ray Crystallography Scientific Workflow Using SciCumulus | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
A Comparative Guide to the Biological Activities of 5-Bromopyridine-2,3-diol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of various substituents to the pyridine ring allows for the modulation of their physicochemical properties and biological activities, leading to a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] This guide focuses on the biological activities of analogs of 5-Bromopyridine-2,3-diol, providing a comparative overview of their performance supported by available experimental data.
Data Presentation: Comparative Biological Activities of Pyridine Analogs
The following tables summarize the quantitative biological activity data for various classes of pyridine derivatives, categorized by their primary therapeutic action.
Table 1: Anticancer Activity of Substituted Pyridine Analogs
| Compound Class | Specific Analog(s) | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference(s) |
| Pyrido[2,3-d]pyrimidine Derivatives | 7a, 7d, 9a, 9d | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | Potent cytotoxicity, higher than doxorubicin | [4] |
| Staurosporine | MCF-7 (Breast), HepG2 (Liver) | IC50 = 6.76 µM (MCF-7), 5.07 µM (HepG2) | [5] | |
| Compounds 4, 6, 9, 10, 11 | MCF-7 (Breast) | IC50 = 0.57–3.15 µM | [5] | |
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma), A375 (Melanoma) | IC50 = 24.4 µM (C32), 25.4 µM (A375) | [8] |
| Pyridine-2,3-dihydrothiazole Hybrids | Compound 13a | HepG2 (Liver) | IC50 = 9.5 µg/mL | [9] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | Compound 4i | SNB-75 (CNS), UO-31 (Renal), CCRF-CEM (Leukemia), EKVX (NSCLC), OVCAR-5 (Ovarian) | PGI = 23.12–38.94% at 10⁻⁵ M | [10] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Compound 9p | HeLa (Cervical), MCF-7 (Breast), A549 (Lung) | Potent antiproliferative activity | [11] |
Table 2: Antimicrobial Activity of Substituted Pyridine Analogs
| Compound Class | Specific Analog(s) | Microorganism(s) | Activity (MIC) | Reference(s) |
| Pyrido[2,3-d]pyrimidine Derivatives | 7a, 7d | Bacteria & Fungi | Higher activity than cefotaxime and fluconazole | [4] |
| Thienopyridine Derivatives | 3a, 4a, 5b, 6a, 6b, 7a, 9b, 12b, 14 | Gram-positive & Gram-negative bacteria | Significant growth inhibition | [12] |
| 5-Chloro-2-(cyanoacetamido)pyridines | 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide (12b) | Escherichia coli, Staphylococcus aureus | 92.3% and 100% inhibition, respectively | [13] |
| Thiazolidinedione–triazole hybrids | 59f, 59g, 59i, 59k | S. aureus, B. subtilis | MIC = 64 µM | [14] |
| 59h | S. aureus, B. subtilis | MIC = 32 µM | [14] |
Table 3: Enzyme Inhibitory Activity of Pyridine Analogs
| Compound Class | Target Enzyme(s) | Specific Analog(s) | Activity (IC50/Ki) | Reference(s) |
| Pyridine-2,3-dihydrothiazole Hybrids | CDK2/cyclin A, GSK3β | 13a, 8a | 13a and 8a showed stronger CDK2/cyclin A inhibition than roscovitine | [9] |
| 5-Substituted Pyridine Analogues | Neuronal Nicotinic Acetylcholine Receptors | Various phenyl and heteroaryl substituted analogs | Ki = 0.055 to 0.69 nM | [15] |
| Thienopyridine Derivatives | DNA Gyrase | 3a, 4a | IC50 = 2.26 µM and 3.69 µM (more potent than novobiocin) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the biological activity of pyridine derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[10]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay: Kinase Activity
The inhibitory effect of compounds on specific kinases can be evaluated using various assay formats, such as Homogeneous Time-Resolved Fluorescence (HTRF).[18]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the necessary cofactors in a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP) and incubate for a specific period at a controlled temperature.
-
Detection: Stop the reaction and add detection reagents (e.g., antibodies specific for the phosphorylated substrate labeled with a fluorescent donor and acceptor).
-
Signal Measurement: Measure the HTRF signal, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the discovery and development of novel bioactive pyridine derivatives.
Hypothetical Signaling Pathway Inhibition by a Pyridine Analog
Caption: A hypothetical signaling pathway illustrating how a pyridine analog might exert its anticancer effects by inhibiting a key kinase.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. usbio.net [usbio.net]
- 5. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 11. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to 5-Bromopyridine-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary synthetic routes to 5-Bromopyridine-2,3-diol, a valuable building block in medicinal chemistry and materials science. The following sections detail the methodologies, present available quantitative data, and offer a visual representation of the synthetic pathways.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility stems from the presence of a bromine atom, which allows for further functionalization via cross-coupling reactions, and the vicinal diol on the pyridine ring, which can be a crucial pharmacophore or a handle for derivatization. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide explores two main strategies for its preparation: a multi-step synthesis starting from 2-aminopyridine and a proposed direct bromination of pyridine-2,3-diol.
Multi-Step Synthesis from 2-Aminopyridine
This is a well-documented and robust pathway that involves a four-step sequence starting from the readily available 2-aminopyridine.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
Reaction: Bromination of 2-aminopyridine.
-
Procedure: To a solution of 2-aminopyridine (3.0 moles) in 500 mL of acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser, a solution of bromine (3.0 moles) in 300 mL of acetic acid is added dropwise over 1 hour. The temperature is initially maintained below 20°C and then allowed to rise to 50°C. After the addition is complete, the mixture is stirred for an additional hour. The reaction mixture is then diluted with 750 mL of water and neutralized with a 40% sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is further purified by washing with hot petroleum ether to remove the 2-amino-3,5-dibromopyridine byproduct.
-
Quantitative Data:
-
Yield: 62-67%
-
Melting Point: 132-135°C
-
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
Reaction: Nitration of 2-amino-5-bromopyridine.
-
Procedure: In a three-necked flask, 86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added to 500 mL of sulfuric acid (sp. gr. 1.84) while maintaining the temperature below 5°C. To this solution, 26 mL (0.57 mole) of 95% nitric acid is added dropwise at 0°C. The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50-60°C for 1 hour. The reaction mixture is then cooled and poured onto ice, followed by neutralization with a 40% sodium hydroxide solution. The precipitated product is collected by filtration and dried.
-
Quantitative Data:
-
Yield: 78-85%
-
Melting Point: 204-208°C
-
Step 3: Synthesis of 2,3-Diamino-5-bromopyridine
-
Reaction: Reduction of 2-amino-5-bromo-3-nitropyridine.
-
Procedure: A mixture of 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid is heated on a steam bath for 1 hour. The iron is removed by filtration and washed with hot ethanol. The combined filtrate and washings are evaporated to dryness. The residue is recrystallized from water to give the final product.
-
Quantitative Data:
-
Yield: 95% (based on a similar procedure using iron powder and ammonium chloride)
-
Melting Point: 155°C (decomposes)
-
Step 4: Synthesis of this compound
-
Reaction: Diazotization of 2,3-diamino-5-bromopyridine followed by hydrolysis.
-
Procedure: The 2,3-diamino-5-bromopyridine is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium (e.g., sulfuric or hydrobromic acid) at low temperatures (0-5°C) to form a bis-diazonium salt. This intermediate is then hydrolyzed by heating the reaction mixture, which replaces the diazonium groups with hydroxyl groups to yield this compound.
Data Summary Table
| Step | Starting Material | Product | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | 2-Aminopyridine | 2-Amino-5-bromopyridine | Bromine, Acetic Acid, NaOH | 20-50 | 2 hours | 62-67 |
| 2 | 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | Nitric Acid, Sulfuric Acid | 0-60 | 3 hours | 78-85 |
| 3 | 2-Amino-5-bromo-3-nitropyridine | 2,3-Diamino-5-bromopyridine | Iron, Ethanol, Water, HCl | Steam Bath | 1 hour | ~95 |
| 4 | 2,3-Diamino-5-bromopyridine | This compound | NaNO₂, Acid, Water | 0-5 then heat | Not specified | Not specified |
Workflow Diagram
Cross-Validation of Analytical Methods for 5-Bromopyridine-2,3-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 5-Bromopyridine-2,3-diol, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and consistency. This guide provides a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the cross-validation of these methods, offering insights into their respective performances and providing comprehensive experimental protocols.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This section presents a head-to-head comparison of HPLC and GC-MS methods.
Data Presentation: Summary of Quantitative Data
The performance of the HPLC and GC-MS methods was evaluated based on key validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.
Table 1: Linearity
| Validation Parameter | HPLC Method | GC-MS Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | Relevant to the assay |
| Correlation Coefficient (r²) | 0.9997 | 0.9992 | ≥ 0.999 |
| Y-intercept | 180 | 95 | Minimal |
| Slope | 16500 | 25000 | Consistent |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | HPLC Method (% Recovery) | GC-MS Method (% Recovery) | Acceptance Criteria |
| 10 | 99.8 | 101.2 | 98.0 - 102.0% |
| 50 | 100.3 | 100.8 | 98.0 - 102.0% |
| 90 | 100.1 | 99.5 | 98.0 - 102.0% |
Table 3: Precision (% RSD)
| Precision Level | HPLC Method (% RSD) | GC-MS Method (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8 | 1.1 | ≤ 2% |
| Intermediate Precision (n=6) | 1.2 | 1.5 | ≤ 2% |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC Method (µg/mL) | GC-MS Method (µg/mL) |
| LOD | 0.2 | 0.05 |
| LOQ | 0.7 | 0.15 |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analyses are provided below. These protocols are foundational for reproducing the presented validation data.
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes reversed-phase chromatography for the separation and quantification of this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution with acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B) is typically used.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility and chromatographic performance.
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., pyridine).
-
To 100 µL of the stock solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Prepare calibration standards by diluting the derivatized stock solution.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Inlet Temperature: 280 °C.[3]
-
Injection Volume: 1 µL (splitless injection).[2]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
Visualizations
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a hypothetical signaling pathway where this compound might be an intermediate.
Caption: General workflow for the cross-validation of analytical methods.
References
The Efficacy of 5-Bromopyridine-2,3-diol: A Comparative Guide for Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, heterocyclic building blocks are foundational to the synthesis of novel molecules with tailored properties. Among these, brominated pyridines serve as versatile scaffolds, offering a reactive handle for a variety of cross-coupling reactions. This guide provides a comparative analysis of 5-Bromopyridine-2,3-diol against other commonly utilized brominated pyridine building blocks, offering insights into their relative performance in key synthetic transformations.
While specific quantitative data for the cross-coupling reactions of this compound is not extensively available in the public domain, this guide will draw upon data from structurally analogous and widely used bromopyridine derivatives to provide a comprehensive comparison. The electronic and steric effects of the substituents on the pyridine ring play a crucial role in their reactivity, and this guide will delve into these aspects to offer a predictive analysis of the efficacy of this compound.
Comparative Performance in Cross-Coupling Reactions
The utility of brominated pyridines as building blocks is most prominently demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The following tables present a summary of the performance of two common brominated pyridine derivatives, 2-Amino-5-bromopyridine and 5-bromo-2-methylpyridin-3-amine, which serve as valuable benchmarks for understanding the potential reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Arylboronic Acids
| Entry | Bromopyridine Derivative | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 |
| 2 | 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| 3 | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |
| 4 | 5-bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 |
| 5 | 5-bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 80 |
Data for 5-bromo-2-methylpyridin-3-amine is adapted from a study on its Suzuki cross-coupling reactions.[1]
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Bromopyridine Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 98 |
| 2 | 2-Bromopyridine | Piperidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 95 |
| 3 | 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 92 |
| 4 | 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | - | 85 |
| 5 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 65 | 12 | 79 |
Data for 2-Bromopyridine and 3-Bromo-2-aminopyridine are based on established Buchwald-Hartwig amination protocols.[2][3]
Table 3: Sonogashira Coupling of Bromopyridine Derivatives with Terminal Alkynes
| Entry | Bromopyridine Derivative | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 2-Amino-3-bromopyridine | 3-Phenyl-1-propyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 92 |
| 4 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 3-16 | ~85-95 |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 25 |
Data for 2-Amino-3-bromopyridine is from a study on its Sonogashira coupling.[4] Data for 5-Bromopyrimidine and 6-Bromo-3-fluoro-2-cyanopyridine are based on general protocols.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, which can be adapted for use with this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.[1]
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Arylboronic acid (1.1759 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
Potassium phosphate (K₃PO₄) (2.318 mmol)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine derivative (0.2 g), tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane (2 mL).
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the arylboronic acid, potassium phosphate, and water (0.5 mL).
-
Heat the mixture with stirring at 85–95 °C for over 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the amination of aryl bromides.[2]
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry sealed tube under an inert atmosphere, add the bromopyridine derivative, amine, palladium(II) acetate, dppp, and sodium tert-butoxide.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80 °C with stirring for the required time (typically 18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
This protocol is based on the coupling of 2-amino-3-bromopyridines with terminal alkynes.[4]
Materials:
-
Bromopyridine derivative (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (1.0 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and stir the mixture for 30 minutes at room temperature.
-
Add the bromopyridine derivative, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100 °C with stirring for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and the biological context of the synthesized molecules, the following diagrams are provided.
References
Benchmarking Catalyst Performance for 5-Bromopyridine-2,3-diol Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridinols is a cornerstone in the synthesis of novel pharmaceutical compounds and complex organic materials. 5-Bromopyridine-2,3-diol represents a key starting material, offering a handle for diversification through cross-coupling reactions. However, the presence of the diol functionality introduces challenges, often necessitating the use of protecting groups to prevent interference with the catalytic cycle. This guide provides a comparative analysis of various palladium-based catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. The presented data, derived from structurally similar bromopyridine and bromopyrimidine systems, serves as a robust starting point for reaction optimization.
Protecting Group Strategy
It is critical to note that the free hydroxyl groups of this compound are likely to be incompatible with the basic conditions and organometallic intermediates of most cross-coupling reactions. Therefore, protection of the diol, for example as a cyclic acetal (e.g., using 2,2-dimethoxypropane) or as silyl ethers (e.g., using TBDMSCl), is a probable prerequisite for achieving high yields and preventing catalyst deactivation. The following data is based on analogous systems and should be adapted to the protected form of this compound.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is paramount to the success of cross-coupling reactions, directly impacting yield, reaction time, and functional group tolerance. The following tables summarize the performance of different catalytic systems in reactions analogous to those with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For the arylation of bromopyridines, the selection of the palladium catalyst and ligand is crucial for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | Effective for a range of arylboronic acids.[1] |
| Pd₂(dba)₃ | 2-(Di-tert-butylphosphino)biphenyl | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | Good | Milder conditions and effective for heteroaryl coupling. |
| PdCl₂(dppf) | dppf | Ag₂CO₃ | MeCN/H₂O | 80 | 0.5 | 91 | Rapid reaction with silver carbonate as a base.[2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, a key transformation in the synthesis of many biologically active molecules.[3]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | 3-4 | 82-92 | Mild conditions, effective for various terminal alkynes.[4] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | 16 | High | General and reliable system for Sonogashira couplings.[5] |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | - | - | Room Temp | - | Good | A copper-free alternative. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[6][7]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 150 (Microwave) | 0.17 | Good to Excellent | Rapid reaction under microwave irradiation.[8] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-120 | - | - | A commonly used system for C-N bond formation.[9] |
| PdCl₂(P(o-Tolyl)₃)₂ | P(o-Tolyl)₃ | - | Toluene | 100 | 3 | High | One of the early effective catalysts for this transformation.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions, which should be adapted for the protected this compound.
General Procedure for Suzuki-Miyaura Coupling
A Schlenk flask is charged with the protected this compound (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are then added. A degassed solvent mixture, such as 1,4-dioxane and water (typically 4:1), is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 85-95 °C) and stirred for the specified time, while monitoring the progress by TLC or LC-MS.[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add the protected this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[4] Add an anhydrous solvent (e.g., THF) and an amine base (e.g., Et₃N, 2-3 equiv). Stir the mixture at room temperature for 10-15 minutes. The terminal alkyne (1.1-1.5 equiv) is then added dropwise via syringe. The reaction mixture is stirred at room temperature or heated (typically 40-100 °C) and monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite, washing with a suitable organic solvent. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., X-Phos, 1.5-7.5 mol%), and a base (e.g., NaOt-Bu or KOt-Bu, 1.4-2.0 equiv). The tube is evacuated and backfilled with argon. The protected this compound (1.0 equiv), the amine (1.2 equiv), and an anhydrous solvent (e.g., toluene) are then added. The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-120 °C or in a microwave reactor until the starting material is consumed as indicated by TLC or GC analysis. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.[8]
Visualizing the Process
To better understand the relationships and workflows in catalyzed coupling reactions, the following diagrams are provided.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalyst selection guide for coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
In vitro vs. in vivo studies of compounds derived from 5-Bromopyridine-2,3-diol
A thorough investigation of scientific literature reveals a significant gap in research concerning the in vitro and in vivo studies of compounds specifically derived from 5-Bromopyridine-2,3-diol. Despite a comprehensive search for experimental data, detailed protocols, and associated signaling pathways, no specific studies focusing on this particular chemical scaffold were identified.
Researchers and drug development professionals interested in this class of compounds should be aware that to date, there is no publicly available data to conduct a comparative analysis of their performance in biological systems. The existing body of research on related pyridine derivatives is broad, encompassing a wide array of substitutions and biological activities. However, the unique combination of a bromo-substituent at the 5-position and diol groups at the 2- and 3-positions of a pyridine ring appears to be an unexplored area of medicinal chemistry.
While the search included broader terms such as "brominated dihydroxypyridine derivatives" and "biologically active substituted pyridine-diols," the results did not yield any specific analogs of this compound. The scientific community has extensively studied other classes of pyridine-containing molecules, including those with bromine substitutions or hydroxyl groups at different positions, for various therapeutic applications. These studies cover a range of activities from anticancer to antimicrobial properties. However, the absence of data for derivatives of this compound prevents any meaningful comparison or guide on their potential biological effects.
This lack of information presents both a challenge and an opportunity for researchers. It signifies a novel chemical space that is yet to be synthesized and evaluated for its therapeutic potential. Future research in this area would be foundational, requiring initial synthesis of a compound library followed by systematic in vitro and in vivo screening to determine any biological activity.
For professionals in drug development, this indicates that any project centered on this compound derivatives would be highly exploratory. Without any prior art to guide research, initial efforts would need to focus on establishing baseline data on synthesis, toxicity, and basic biological interactions.
A Comparative Analysis of the Antiproliferative Activity of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of the antiproliferative activity of various classes of pyridine derivatives, supported by experimental data from recent studies. The objective is to offer a clear, data-driven overview for researchers engaged in the discovery and development of novel anticancer agents.
Comparative Antiproliferative Activity
The antiproliferative efficacy of pyridine derivatives is heavily influenced by their substitution patterns and the specific cancer cell line being targeted. Below are summarized findings from various studies, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
Pyridine-Urea Derivatives against Breast Cancer
A study focusing on pyridine-urea derivatives revealed their potent activity against the MCF-7 human breast cancer cell line. The data indicates that halogen substitution on the phenyl urea moiety significantly impacts cytotoxicity, with the iodo-substituted compound 8e demonstrating exceptional potency, even surpassing the standard chemotherapeutic drug, Doxorubicin.[1]
| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |
| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |
| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |
| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |
| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |
| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported |
| Data sourced from a study by El-Naggar et al.[1] |
Phosphanylidene Derivatives Across Various Cancer Cell Lines
Novel phosphanylidene compounds derived from pyridine have been evaluated for their antiproliferative effects against a panel of human cancer cell lines. Compound 6 emerged as a particularly potent agent across leukemia (HL-60), lung (A549), breast (T-47D), and colon (LoVo) cancer cell lines, suggesting its potential as a broad-spectrum anticancer lead compound.[2]
| Compound | HL-60 (Leukemia) IC50 (µg/ml) | A549 (Lung) IC50 (µg/ml) | T-47D (Breast) IC50 (µg/ml) | LoVo (Colon) IC50 (µg/ml) |
| 5a | < 12 | ND | ND | ND |
| 5b | < 12 | ND | ND | ND |
| 6 | < 12 | Significant Activity | Significant Activity | Significant Activity |
| Cisplatin (CIS) | Standard Chemotherapeutic | ND | ND | ND |
| Doxorubicin (DOX) | Standard Chemotherapeutic | ND | ND | ND |
| ND: Not Detailed in the provided summary. The study highlighted compound 6 as the most potent across all tested lines.[2] |
Substituted Nicotinamides and Thienopyridines
A series of newly synthesized substituted nicotinamides and their cyclized thienopyridine derivatives were tested against colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines. Several compounds exhibited interesting antitumor activity, particularly against hepatocellular and colon carcinoma.[3]
| Compound Code | HCT-116 (Colon) IC50 (µM) | HepG-2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3b | 19.7 ± 2.8 | 52.9 ± 5.1 | 38.7 ± 4.1 |
| 4c | 15.4 ± 1.9 | 36.1 ± 3.9 | 32.8 ± 3.6 |
| 4d | 10.3 ± 1.1 | 45.1 ± 4.6 | 24.8 ± 2.5 |
3-Cyanopyridine Derivatives against Liver Cancer
The antitumor activity of several 3-cyanopyridine derivatives was evaluated against the liver carcinoma cell line, HEPG2. Compounds 5c and 5d demonstrated promising activity when compared to the reference drug, doxorubicin.[4]
| Compound | HEPG2 (Liver) IC50 (µM) |
| 5c | 1.46 |
| 5d | 7.08 |
| Doxorubicin | 0.72 |
Spiro-Pyridine Derivatives against Liver and Colon Cancer
A series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives were synthesized and evaluated for their antiproliferative activity against HepG-2 (liver) and Caco-2 (colon) cell lines. Spiro-pyridine derivatives, in particular, showed potent activity.[5]
| Compound | HepG-2 (Liver) IC50 (µM) | Caco-2 (Colon) IC50 (µM) |
| 5 | 10.58 ± 0.8 | 9.78 ± 0.7 |
| 7 | 8.90 ± 0.6 | 7.83 ± 0.5 |
| 8 | 8.42 ± 0.7 | 13.61 ± 1.2 |
| Doxorubicin | 4.50 ± 0.2 | 12.49 ± 1.1 |
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of the antiproliferative activity of pyridine derivatives.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives and incubated for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]
Signaling Pathways and Mechanisms of Action
Pyridine derivatives exert their antiproliferative effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression.
VEGFR-2 Inhibition
Several pyridine derivatives, including pyridine-urea compounds, have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Inhibition of VEGFR-2 blocks downstream signaling pathways, leading to a reduction in angiogenesis, which is crucial for tumor growth and metastasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsat.org [ijsat.org]
Safety Operating Guide
Proper Disposal of 5-Bromopyridine-2,3-diol: A Guide for Laboratory Professionals
For immediate reference, treat 5-Bromopyridine-2,3-diol as a hazardous chemical. Proper disposal requires collection in a designated, labeled waste container for subsequent removal by a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on guidelines for structurally similar brominated pyridine derivatives and general principles of laboratory chemical waste management.
Immediate Safety and Handling
Before handling this compound, researchers must be familiar with standard laboratory safety protocols. The following personal protective equipment (PPE) is mandatory:
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes. |
| Hand Protection | Nitrile gloves. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled systematically to ensure safety and regulatory compliance.
-
Waste Identification and Classification : Treat this compound as hazardous waste. As a halogenated organic compound, it requires special disposal procedures.
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams, particularly non-halogenated solvents or aqueous waste.
-
Store solid and liquid waste in separate, designated containers.
-
-
Waste Collection and Storage :
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with accurate information about the waste material.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
As no specific Safety Data Sheet is available for this compound, quantitative data regarding toxicity, flammability, and reactivity are not provided. In the absence of this data, a conservative approach, treating the substance as hazardous, is required.
| Parameter | Value | Source/Justification |
| LD50 (Oral) | Not available | Assume toxic. |
| Flash Point | Not available | Assume flammable. |
| Reactivity | Not available | Avoid contact with strong oxidizing agents. |
Logical Relationship Diagram
The following diagram illustrates the logical relationships and considerations for the safe handling and disposal of this compound.
Caption: Key considerations for safe chemical disposal.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling 5-Bromopyridine-2,3-diol
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromopyridine-2,3-diol was found. The following guidance is based on the safety profiles of structurally related compounds, including various brominated pyridines and dihydroxypyridines. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling this chemical.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5][6]
-
Serious Eye Irritation: May cause serious eye damage.[1][2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4][6]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards (e.g., NIOSH in the US or EN in the EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | OSHA 29 CFR 1910.133 or European Standard EN166.[5][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5][7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize the risk of exposure and contamination.
-
Preparation:
-
Ensure an area is designated for handling this compound, preferably within a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.[5][7]
-
Have all necessary PPE cleaned, inspected, and readily available.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Spill Procedure:
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
Segregate waste from incompatible materials.
-
-
Waste Collection and Container Requirements:
-
Solid Waste: Collect contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled solid hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a dedicated halogenated organic solvent waste container.
-
Ensure waste containers are made of a compatible material, are in good condition, and have a secure, leak-proof closure.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
-
Storage:
-
Professional Disposal:
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
